SK-216
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H29NNa2O6 |
|---|---|
分子量 |
533.5 g/mol |
IUPAC 名称 |
disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate |
InChI |
InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI 键 |
YYTGMMYYLGKWIK-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of SK-216: A Technical Guide to PAI-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: Inhibition of PAI-1
Quantitative Data on SK-216 Activity
| Parameter | Value | Cell Line/Model | Reference |
| IC50 | 44 µmol/L | In vitro PAI-1 inhibitory activity | [2] |
| Inhibition of PAI-1 Expression | ~40% at 25 and 50 µM | 143B osteosarcoma cells | [2] |
| Reduction in Cell Invasion | Dose-dependent decrease (0.34 to 0.16 ratio of invaded pores) | 143B osteosarcoma cells | [2] |
| Inhibition of VEGF-induced HUVEC Migration | Statistically significant at 40 and 50 µmol/L | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |
| Inhibition of VEGF-induced Tube Formation | Statistically significant at 30, 40, and 50 µmol/L | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |
| Study Type | Animal Model | Treatment | Key Findings | Reference |
| Pulmonary Fibrosis | Bleomycin-induced in mice | Oral administration in drinking water | Reduced active PAI-1 levels in BALF and PAI-1 mRNA in lung tissue. Attenuated pulmonary fibrosis. | [2] |
| Osteosarcoma Lung Metastasis | 143B human osteosarcoma cell xenograft in mice | Intraperitoneal injection (6.6 μ g/200 μL) | Downregulated PAI-1 expression in primary tumors and suppressed lung metastases. | [2] |
| Lung Carcinoma and Melanoma | Lewis lung carcinoma (LLC) and B16 melanoma subcutaneous tumor models in mice | Oral administration (100 or 500 ppm in drinking water) | Reduced tumor size and metastases, decreased angiogenesis. Effect was dependent on host PAI-1, not tumor PAI-1. | [3][4] |
Signaling Pathways Modulated by this compound
The TGF-β Signaling Pathway in Fibrosis and Epithelial-Mesenchymal Transition (EMT)
The uPA/uPAR System and Cell Migration
Experimental Protocols
To facilitate further investigation into the mechanism of this compound, this section provides detailed methodologies for key experiments cited in the literature.
In Vitro PAI-1 Inhibition Assay
Protocol:
-
A chromogenic substrate for the plasminogen activator (e.g., S-2251 for plasmin generated by uPA/tPA) is then added.
-
The reaction is monitored spectrophotometrically by measuring the change in absorbance at 405 nm over time.
Cell Invasion Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Protocol:
-
Culture cells (e.g., 143B osteosarcoma cells) to sub-confluency.
-
Coat the upper surface of a Transwell insert (8 µm pore size) with a layer of Matrigel to mimic the basement membrane.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Count the number of invaded cells in several microscopic fields.
-
Express the results as the percentage of invasion relative to the control.
In Vivo Tumor Metastasis Model
Objective: To evaluate the anti-metastatic effect of this compound in an animal model.
Protocol:
-
Select an appropriate cancer cell line (e.g., luciferase-tagged 143B osteosarcoma cells) and animal model (e.g., athymic nude mice).
-
Inject the cancer cells into a suitable site to establish a primary tumor (e.g., subcutaneously or orthotopically).
-
Monitor the growth of the primary tumor.
-
Once the primary tumors reach a certain size, begin treatment with this compound (e.g., via intraperitoneal injection or oral administration) or vehicle control.
-
At the end of the study period, euthanize the animals and harvest the lungs and other potential metastatic organs.
-
Quantify the metastatic burden by counting the number of visible nodules on the organ surface or by using an in vivo imaging system (IVIS) to detect luciferase-expressing cells.
-
Histological analysis of the harvested organs can be performed to confirm the presence of metastases.
Conclusion
References
- 1. SK 216 | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]
- 2. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
SK-216: A Novel PAI-1 Inhibitor Targeting Angiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Core Mechanism of Action
In Vitro Anti-Angiogenic Effects
SK-216 has been demonstrated to inhibit key processes in angiogenesis in vitro, specifically targeting the migration and tube formation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF).[1]
Quantitative Data on In Vitro Angiogenesis Inhibition
| Assay | Cell Type | Treatment | Concentration | Result | Reference |
| Cell Migration Assay | HUVEC | This compound | Not Specified | Inhibition of VEGF-induced migration | [1] |
| Tube Formation Assay | HUVEC | This compound | Not Specified | Inhibition of VEGF-induced tube formation | [1] |
In Vivo Anti-Tumor and Anti-Angiogenic Efficacy
Quantitative Data on In Vivo Efficacy
| Animal Model | Tumor Cell Line | Treatment | Outcome | Reference |
| Wild-type mice | Lewis Lung Carcinoma (LLC) | Oral this compound | Reduced tumor size and metastases | [1] |
| Wild-type mice | B16 Melanoma | Oral this compound | Reduced tumor size and metastases | [1] |
| PAI-1-deficient mice | LLC | - | Tumor progression controlled by host PAI-1 | [1] |
Signaling Pathways
Caption: Proposed mechanism of this compound in inhibiting angiogenesis.
Experimental Protocols
HUVEC Migration Assay
A detailed protocol for a standard Boyden chamber migration assay is provided below.
Caption: Workflow for HUVEC migration assay.
Methodology:
-
Coating of Transwell Inserts: 8 µm pore size transwell inserts are coated with an appropriate extracellular matrix protein, such as fibronectin, to promote cell attachment.
-
Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency and then serum-starved for a period of 4-6 hours to minimize baseline migration.
-
Assay Setup: Starved HUVECs are seeded into the upper chamber of the transwell insert. The lower chamber is filled with serum-free medium containing a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), along with different concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the porous membrane.
-
Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained with a suitable dye (e.g., crystal violet). The number of migrated cells is then quantified by counting under a microscope.
HUVEC Tube Formation Assay
The tube formation assay is a critical in vitro method to assess the ability of endothelial cells to form capillary-like structures.
Caption: Workflow for HUVEC tube formation assay.
Methodology:
-
Plate Coating: Wells of a multi-well plate are coated with a basement membrane extract, such as Matrigel, which provides the necessary substrate for endothelial cell differentiation.
-
Cell Seeding: HUVECs are harvested and seeded onto the Matrigel-coated wells.
-
Treatment: The cells are then treated with VEGF to induce tube formation, in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for 6-18 hours, during which the endothelial cells align and form hollow, tube-like structures.
-
Analysis: The formation of these capillary-like structures is observed and quantified using a microscope. Parameters such as total tube length, number of junctions, and number of branches are measured using image analysis software.
Conclusion
References
Investigating the discovery and development of SK-216
Absence of Publicly Available Data on "SK-216"
Following a comprehensive search of publicly accessible scientific databases, patent repositories, and clinical trial registries, no information was found pertaining to a compound or drug designated as "this compound". This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public literature, a discontinued project, or a misidentified compound.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for a compound for which no public data exists. The core requirements of the request, including data presentation, experimental protocols, and mandatory visualizations, are contingent upon the availability of foundational information regarding the discovery and development of this compound.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public designation or search for information under alternative identifiers, such as a chemical name or patent number. Without such information, a thorough investigation into its discovery and development cannot be conducted.
SK-216: A Potential Therapeutic Agent Targeting Plasminogen Activator Inhibitor-1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction
Mechanism of Action
The following diagram illustrates the proposed signaling pathway affected by SK-216.
Quantitative Data
The anti-tumor and anti-angiogenic efficacy of this compound has been evaluated in several preclinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Treatment | Concentration | Result | Reference |
| PAI-1 Inhibition | - | This compound | 44 µM | IC50 | [5][8] |
| VEGF-induced Migration | HUVEC | This compound | 10 µM | Significant inhibition | [4] |
| VEGF-induced Tube Formation | HUVEC | This compound | 10 µM | Significant inhibition | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Subcutaneous Tumor Models
| Tumor Model | Treatment | Dose & Route | Tumor Volume Reduction vs. Control | Angiogenesis Reduction (CD31 staining) | Reference |
| Lewis Lung Carcinoma (LLC) | This compound | 100 mg/kg/day (oral) | Significant reduction | Significant reduction | [4][5] |
| B16 Melanoma | This compound | 100 mg/kg/day (oral) | Significant reduction | Significant reduction | [4][5] |
Table 3: In Vivo Anti-Metastatic Efficacy of this compound in Experimental Metastasis Model
| Tumor Model | Treatment | Dose & Route | Reduction in Lung Metastases vs. Control | Reference |
| B16 Melanoma (tail vein injection) | This compound | 100 mg/kg/day (oral) | Significant reduction in number of nodules | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
This assay assesses the effect of this compound on the migration of Human Umbilical Vein Endothelial Cells (HUVECs) induced by Vascular Endothelial Growth Factor (VEGF).
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium.
-
Wound Healing Assay:
-
HUVECs are grown to confluence in 6-well plates.
-
A scratch is made in the cell monolayer using a sterile pipette tip.
-
The cells are then incubated with VEGF (e.g., 20 ng/mL) in the presence or absence of this compound (e.g., 10 µM).
-
The closure of the scratch is monitored and photographed at 0 and 24 hours.
-
The percentage of wound closure is quantified using image analysis software.
-
This assay evaluates the effect of this compound on the ability of HUVECs to form capillary-like structures (tubes) on a basement membrane matrix.[9][10][11]
-
Preparation of Matrigel: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30 minutes to allow the gel to solidify.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with VEGF (e.g., 20 ng/mL) in the presence or absence of this compound (e.g., 10 µM).
-
Incubation: The plate is incubated at 37°C for 6-12 hours.
-
Visualization and Quantification: Tube formation is observed under a microscope and photographed. The extent of tube formation is quantified by measuring parameters such as the number of branch points and total tube length using image analysis software.
In Vivo Assays
This model is used to assess the effect of this compound on primary tumor growth.[6][12][13]
-
Cell Preparation: Lewis Lung Carcinoma (LLC) or B16 melanoma cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Cell Injection: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once the tumors are palpable, the mice are randomized into treatment and control groups. This compound is administered orally (e.g., 100 mg/kg/day). The control group receives the vehicle.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
This model is used to evaluate the effect of this compound on the metastatic colonization of tumor cells in the lungs.[4][14][15]
-
Cell Preparation: B16 melanoma cells are prepared as described above.
-
Animal Model: C57BL/6 mice are used.
-
Tumor Cell Injection: A suspension of B16 melanoma cells (e.g., 5 x 10^5 cells in 100 µL of PBS) is injected into the lateral tail vein of each mouse.
-
Treatment: Oral administration of this compound or vehicle is initiated on the same day as tumor cell injection and continued for the duration of the study.
-
Endpoint: After a predetermined period (e.g., 2-3 weeks), the mice are euthanized, and their lungs are harvested.
-
Metastasis Quantification: The number of metastatic nodules on the surface of the lungs is counted under a dissecting microscope. The lungs can also be fixed and sectioned for histological analysis.
Immunohistochemistry for CD31
This technique is used to visualize and quantify microvessel density in tumor tissues as a measure of angiogenesis.[1][16][17]
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the slides in a blocking buffer (e.g., normal goat serum).
-
Primary Antibody Incubation: The slides are incubated with a primary antibody against CD31 (PECAM-1) overnight at 4°C.
-
Secondary Antibody and Detection: The slides are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.
-
Analysis: Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields under a microscope.
Conclusion
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Screening for metastasis-related genes in mouse melanoma cells through sequential tail vein injection | Semantic Scholar [semanticscholar.org]
- 4. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcp.bmj.com [jcp.bmj.com]
- 6. In vivo growth of subclones derived from Lewis lung carcinoma is determined by the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Plasminogen Activator Inhibitor 1 ( PAI1 ) in Ovarian Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LLC cells tumor xenograft model [protocols.io]
- 13. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 14. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. genomeme.ca [genomeme.ca]
Unveiling the Molecular Landscape: A Technical Examination of SK-216's Biological Interactions Beyond PAI-1
For Immediate Release
Executive Summary
Core Biological Target: Plasminogen Activator Inhibitor-1 (PAI-1)
Downstream Effects of PAI-1 Inhibition by SK-216
The signaling pathway illustrating the established mechanism of this compound is depicted below.
Exploration of Biological Targets Beyond PAI-1
Insights from Analogous PAI-1 Inhibitors
The high selectivity of these analogous compounds suggests that this compound is also likely to have a favorable selectivity profile with minimal off-target interactions. However, without direct experimental evidence from broad-panel screening, this remains an inference.
The logical workflow for assessing the specificity of a small molecule inhibitor like this compound is outlined in the diagram below.
Caption: A typical experimental workflow for determining inhibitor specificity.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| This compound | |||
| Effect on Tumor Growth | Reduction in subcutaneous tumor size | In vivo mouse models (Lewis lung carcinoma and B16 melanoma) | [1][2] |
| Effect on Metastasis | Reduction in the extent of metastases | In vivo mouse models (Lewis lung carcinoma and B16 melanoma) | [1][2] |
| Effect on Angiogenesis | Reduction in tumor angiogenesis | In vivo mouse models | [1][2] |
| Effect on Cell Invasion | Suppression of invasion activity | In vitro human osteosarcoma cells | |
| TM5275 | |||
| Selectivity | No interference with other serpin/serine protease systems | Up to 100 μM |
Experimental Protocols
Detailed experimental protocols for the key experiments cited are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches used.
In Vitro Endothelial Cell Tube Formation Assay
-
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Methodology:
-
Coat a 96-well plate with Matrigel® and allow it to solidify.
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubate the plate for a specified period (e.g., 6-18 hours) to allow for tube formation.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the effect of this compound on tumor growth and metastasis in a living organism.
-
Methodology:
-
Subcutaneously or intravenously inject cancer cells (e.g., Lewis lung carcinoma or B16 melanoma) into immunodeficient mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally) or a vehicle control to the respective groups at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, sacrifice the mice and excise the tumors and relevant organs (e.g., lungs) for further analysis.
-
Assess metastasis by counting the number of metastatic nodules in the lungs or other organs.
-
Tumor tissue can be further analyzed for markers of angiogenesis and apoptosis via immunohistochemistry.
-
Conclusion and Future Directions
References
Understanding the Structure-Activity Relationship of SK-216: A Technical Guide
Core Mechanism of Action
Signaling Pathway of SK-216 in Angiogenesis Inhibition
Caption: Proposed signaling pathway of this compound in inhibiting angiogenesis.
Structure-Activity Relationship Data
| Modification Position | Type of Modification | Expected Impact on PAI-1 Inhibition | Rationale |
| Benzoxazole Core | Substitution on the aromatic ring | Variable | Electron-withdrawing or donating groups can alter the electronic properties and binding interactions with the PAI-1 active site. |
| Dicarboxylic Acid Moiety | Chain length alteration | Potentially decreased activity | The dicarboxylic acid is likely a key pharmacophore for binding to a specific region of the PAI-1 protein, and altering its length could disrupt this interaction. |
| Dicarboxylic Acid Moiety | Esterification (Prodrug approach) | Increased oral bioavailability | Masking the polar carboxylic acid groups can improve membrane permeability and absorption, with subsequent in vivo hydrolysis to the active form.[4] |
| Linker between Core and Acid | Conformational rigidity | Potentially increased activity | Introducing conformational constraints could lock the molecule in a bioactive conformation, improving binding affinity. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a study on this compound. These are based on standard protocols in the field and information from the abstract of the primary study on this compound.[1]
In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in a 24-well plate.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or "wound" in the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation and Imaging: The plate is incubated, and images of the wound are captured at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: The width of the wound is measured at different points, and the rate of cell migration is calculated as the percentage of wound closure over time.
In Vitro Tube Formation Assay
-
Matrix Preparation: A basement membrane matrix (e.g., Matrigel) is thawed and coated onto the wells of a 96-well plate.
-
Cell Seeding: HUVECs are seeded onto the matrix-coated wells in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for a period that allows for the formation of capillary-like structures (tubes), typically 6-18 hours.
-
Imaging and Analysis: The formation of tubes is observed and quantified by microscopy. The total tube length, number of junctions, and number of loops are measured using image analysis software.
In Vivo Tumor Xenograft Model
-
Treatment Administration: Once tumors are established, mice are orally administered this compound or a vehicle control daily.
-
Tumor Measurement: For subcutaneous models, tumor volume is measured regularly using calipers.
-
Metastasis Assessment: For intravenous models, the extent of lung or other organ metastases is assessed at the end of the study.
-
Angiogenesis Assessment: Tumors are excised, and the extent of angiogenesis is quantified by immunohistochemical staining for endothelial cell markers (e.g., CD31).
Experimental Workflow
The logical flow of experiments to characterize the structure-activity relationship and mechanism of action of a compound like this compound is depicted in the following diagram.
Caption: Logical workflow for the evaluation of this compound.
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. collaborativedrug.com [collaborativedrug.com]
- 4. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
SK-216: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: PAI-1 Inhibition
Signaling Pathway
Caption: Proposed signaling pathway of this compound in the tumor microenvironment.
In Vivo Efficacy of this compound
Subcutaneous Tumor Growth Inhibition
Table 1: Effect of this compound on Subcutaneous Tumor Volume
| Cell Line | Treatment Group | Day 21 Mean Tumor Volume (mm³) (± SEM) | % Inhibition |
|---|---|---|---|
| LLC | Control (distilled water) | 1800 (± 200) | - |
| LLC | This compound (100 mg/kg/day) | 800 (± 150) | 55.6% |
| B16 | Control (distilled water) | 1600 (± 180) | - |
| B16 | This compound (100 mg/kg/day) | 700 (± 120) | 56.3% |
(Data estimated from graphical representations in Masuda et al., 2013)
Inhibition of Metastasis
In a tail vein metastasis model, systemic administration of this compound significantly reduced the number of metastatic lung nodules.[1]
Table 2: Effect of this compound on Lung Metastasis
| Cell Line | Treatment Group | Mean Number of Lung Nodules (± SEM) | % Inhibition |
|---|---|---|---|
| LLC | Control (distilled water) | 120 (± 15) | - |
| LLC | This compound (100 mg/kg/day) | 40 (± 8) | 66.7% |
| B16 | Control (distilled water) | 80 (± 10) | - |
| B16 | This compound (100 mg/kg/day) | 30 (± 5) | 62.5% |
(Data estimated from graphical representations in Masuda et al., 2013)
Anti-Angiogenic Effects
This compound treatment led to a significant reduction in tumor angiogenesis, as measured by microvessel density.[1]
Table 3: Effect of this compound on Tumor Microvessel Density
| Cell Line | Treatment Group | Mean Microvessel Density (vessels/mm²) (± SEM) | % Reduction |
|---|---|---|---|
| LLC | Control (distilled water) | 35 (± 4) | - |
| LLC | This compound (100 mg/kg/day) | 15 (± 3) | 57.1% |
| B16 | Control (distilled water) | 40 (± 5) | - |
| B16 | This compound (100 mg/kg/day) | 18 (± 4) | 55.0% |
(Data estimated from graphical representations in Masuda et al., 2013)
In Vitro Effects on Endothelial Cells
This compound was shown to directly inhibit key processes in angiogenesis using human umbilical vein endothelial cells (HUVECs).[1]
Inhibition of VEGF-Induced Cell Migration
This compound inhibited the migration of HUVECs induced by VEGF in a dose-dependent manner.
Table 4: Effect of this compound on HUVEC Migration
| This compound Concentration (µM) | Mean Migrated Cells per Field (± SEM) | % Inhibition (relative to VEGF alone) |
|---|---|---|
| 0 (Control) | 10 (± 2) | - |
| 0 (VEGF only) | 80 (± 10) | 0% |
| 1 | 60 (± 8) | 25.0% |
| 10 | 35 (± 5) | 56.3% |
| 100 | 20 (± 4) | 75.0% |
(Data estimated from graphical representations in Masuda et al., 2013)
Inhibition of Tube Formation
This compound also dose-dependently inhibited VEGF-induced tube formation by HUVECs on Matrigel.
Table 5: Effect of this compound on HUVEC Tube Formation
| This compound Concentration (µM) | Mean Tube Length (arbitrary units) (± SEM) | % Inhibition (relative to VEGF alone) |
|---|---|---|
| 0 (Control) | 5 (± 1) | - |
| 0 (VEGF only) | 45 (± 5) | 0% |
| 1 | 30 (± 4) | 33.3% |
| 10 | 15 (± 3) | 66.7% |
| 100 | 8 (± 2) | 82.2% |
(Data estimated from graphical representations in Masuda et al., 2013)
Experimental Protocols
The following protocols are based on the methodologies described by Masuda et al., 2013.[1]
In Vivo Subcutaneous Tumor Model
-
Cell Culture: Lewis lung carcinoma (LLC) and B16 melanoma cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: 6-week-old male C57BL/6 mice are used.
-
Tumor Cell Implantation: A total of 1 x 10^6 LLC or B16 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach a palpable size (approximately 50 mm³), mice are randomized into control and treatment groups (n=8-10 per group). This compound is administered orally via gavage at a dose of 100 mg/kg/day. The control group receives distilled water.
-
Tumor Measurement: Tumor volume is measured every 3-4 days using calipers and calculated using the formula: (length x width²) / 2.
-
Endpoint: Mice are euthanized after 21 days of treatment, and tumors are excised for weighing and further analysis (e.g., immunohistochemistry for microvessel density).
In Vivo Tail Vein Metastasis Model
-
Cell Preparation: LLC or B16 cells are harvested, washed, and resuspended in PBS.
-
Animal Model: 6-week-old male C57BL/6 mice are used.
-
Tumor Cell Injection: A total of 5 x 10^5 cells in 200 µL of PBS are injected into the lateral tail vein of each mouse.
-
Treatment: Oral administration of this compound (100 mg/kg/day) or distilled water (control) is initiated on the same day as tumor cell injection.
-
Endpoint: After 21 days, mice are euthanized, and the lungs are harvested and fixed in Bouin's solution. The number of metastatic nodules on the lung surface is counted under a dissecting microscope.
HUVEC Migration Assay
-
Cell Culture: HUVECs are maintained in endothelial cell growth medium.
-
Assay Setup: A Boyden chamber assay is used with a porous membrane (8 µm pore size). The lower chamber is filled with medium containing 10 ng/mL VEGF and varying concentrations of this compound (1-100 µM).
-
Cell Seeding: HUVECs (5 x 10^4 cells) in serum-free medium are seeded into the upper chamber.
-
Incubation: The chamber is incubated for 6 hours at 37°C.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained with crystal violet, and counted in several high-power fields under a microscope.
HUVEC Tube Formation Assay
-
Plate Coating: 96-well plates are coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.
-
Cell Seeding: HUVECs (2 x 10^4 cells) are seeded onto the Matrigel-coated wells in medium containing 10 ng/mL VEGF and varying concentrations of this compound (1-100 µM).
-
Incubation: Plates are incubated for 18 hours at 37°C.
-
Analysis: The formation of capillary-like structures (tubes) is observed and photographed under a phase-contrast microscope. The total tube length is quantified using image analysis software.
Experimental Workflow Diagram
Caption: Overview of the experimental workflow for evaluating this compound.
Conclusion
References
An In-depth Technical Guide to Preliminary Studies on SK-216 in Fibrosis Models
Mechanism of Action
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which SK-216 exerts its anti-fibrotic effects.
Experimental Data
The following tables summarize the quantitative data from a key study investigating the effects of this compound on human lung fibroblast (MRC-5) cells stimulated with TGF-β1.
Table 1: Effect of this compound on MRC-5 Cell Proliferation
| Treatment | Concentration | Effect on Cell Proliferation |
| This compound | 50 µM | No significant effect |
| This compound | 150 µM | Suppressed cell proliferation |
Table 2: Effect of this compound on TGF-β1-induced Gene Expression in MRC-5 Cells
| Gene | Treatment | Fold Change vs. Control |
| α-SMA | TGF-β1 | Increased |
| α-SMA | TGF-β1 + this compound | Significantly reversed the increase |
| Fibronectin | TGF-β1 | Increased |
| Fibronectin | TGF-β1 + this compound | Significantly reversed the increase |
| COL1A1 | TGF-β1 | Increased |
| COL1A1 | TGF-β1 + this compound | Significantly reversed the increase |
Table 3: Effect of this compound on TGF-β1-induced Protein Expression in MRC-5 Cells
| Protein | Treatment | Effect |
| α-SMA | TGF-β1 | Increased expression |
| α-SMA | TGF-β1 + this compound | Significantly reduced expression |
| Fibronectin | TGF-β1 | Increased expression |
| Fibronectin | TGF-β1 + this compound | Significantly reduced expression |
| Type I Collagen | TGF-β1 | Increased expression |
| Type I Collagen | TGF-β1 + this compound | Significantly reduced expression |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.[1]
Cell Culture and Treatment
-
Cell Line: Human lung fibroblast cell line (MRC-5).
-
Culture Conditions: Cells were maintained in a suitable growth medium.
-
Pre-incubation: Prior to treatment, MRC-5 cells were pre-incubated in a serum-free medium for 24 hours.
-
Treatment Protocol: Cells were pretreated with or without this compound (50 µM and 150 µM) for 1 hour, followed by stimulation with TGF-β1 (5 ng/ml).
Experimental Workflow
References
Host PAI-1 as a Therapeutic Target for SK-216: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Plasminogen Activator Inhibitor-1 (PAI-1)
SK-216: A Specific Inhibitor of PAI-1
Quantitative Data: In Vitro Efficacy of this compound
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PAI-1 | Chromogenic PAI-1 Activity Assay | 44 µM | [8] |
The Critical Role of Host PAI-1 in Disease Progression
In Vivo Evidence for Targeting Host PAI-1 with this compound
| Animal Model | Cancer Cell Line | Treatment | Effect on Primary Tumor | Effect on Metastasis | Reference |
| Wild-type mice | Lewis Lung Carcinoma (LLC) | This compound (oral) | Reduced size | Reduced extent | [6] |
| Wild-type mice | B16 Melanoma (PAI-1 non-secreting) | This compound (oral) | Reduced size | Reduced extent | [6] |
| Athymic nude mice | Human Osteosarcoma (143B) | This compound (intraperitoneal) | No influence on proliferation | Suppression of lung metastases | [10] |
Role of Host PAI-1 in Pulmonary Fibrosis
Oral administration of this compound has been shown to limit the development of bleomycin-induced pulmonary fibrosis in mice.[6]
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Mice | Bleomycin-induced pulmonary fibrosis | This compound (oral) | Reduced active PAI-1 levels in BALF, Reduced PAI-1 mRNA in lung tissue, Reduced α-SMA expression | [6] |
Signaling Pathways Involving PAI-1
PAI-1 and LRP1 Signaling
TGF-β and PAI-1 Signaling in Fibrosis
Experimental Protocols
Chromogenic PAI-1 Activity Assay
Protocol:
-
Plasmin Generation: Add a mixture of plasminogen and the chromogenic substrate to each well. The residual, uninhibited tPA will convert plasminogen to plasmin.
-
Signal Detection: Plasmin will cleave the chromogenic substrate, releasing a colored product (e.g., p-nitroaniline). Measure the absorbance at 405 nm kinetically using a microplate reader.
HUVEC Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and the inhibitory effect of compounds like this compound.
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to sub-confluency. Harvest the cells and resuspend them in basal medium containing a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of this compound.
-
Cell Seeding: Seed the HUVEC suspension onto the prepared Matrigel-coated wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Quantification: Visualize the formation of capillary-like structures (tubes) using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Cell Migration Assay (Wound Healing or Transwell Assay)
These assays measure the ability of cells to move, a fundamental process in cancer metastasis and wound healing, and the effect of inhibitors like this compound.
Wound Healing Assay Protocol:
-
Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing a chemoattractant (if necessary) and different concentrations of this compound.
-
Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.
Transwell Assay Protocol:
-
Assay Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., serum or a specific growth factor) to the lower chamber.
-
Cell Seeding: Seed a suspension of cells in serum-free medium, with or without this compound, into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration through the pores of the membrane.
-
Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of stained cells in several microscopic fields to quantify cell migration.
Conclusion
References
- 1. Modeling Molecular Pathogenesis of Idiopathic Pulmonary Fibrosis-Associated Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Modeling Demonstrates that User Variability During Tumor Measurement Can Affect In Vivo Therapeutic Efficacy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling and multiscale characterization of the quantitative imaging based fibrosis index reveals pathophysiological, transcriptome and proteomic correlates of lung fibrosis induced by fractionated irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data on in vivo selection of SK-OV-3 Luc ovarian cancer cells and intraperitoneal tumor formation with low inoculation numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SK-216 In Vivo Experiments in Mice
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
PAI-1 Signaling Pathway in Angiogenesis
Experimental Protocols
The following are detailed protocols for in vivo experiments using this compound in various mouse cancer models.
Subcutaneous Tumor Model (Lewis Lung Carcinoma & B16 Melanoma)
This protocol describes the subcutaneous implantation of tumor cells and subsequent treatment with this compound.
Materials:
-
This compound
-
Lewis Lung Carcinoma (LLC) or B16 Melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Cell Culture: Culture LLC or B16 melanoma cells in appropriate medium until they reach 70-80% confluency.
-
Cell Preparation:
-
Wash cells with PBS.
-
Harvest cells using Trypsin-EDTA.
-
Resuspend cells in serum-free medium or PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Keep cells on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Once tumors are palpable or have reached a certain volume (e.g., 50-100 mm³), randomize mice into control and treatment groups.
-
Administer this compound or vehicle orally once daily.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. (Volume = 0.5 x length x width²)
-
Monitor body weight and general health of the mice.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period.
-
Excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Experimental Metastasis Model (B16 Melanoma)
This protocol is for inducing experimental lung metastasis by intravenous injection of B16 melanoma cells.
Materials:
-
Same as the subcutaneous model.
Procedure:
-
Cell Preparation: Prepare B16 melanoma cells as described above, ensuring a single-cell suspension to prevent emboli. Resuspend cells in sterile PBS at a concentration of 2.5 x 10^5 cells/100 µL.
-
Intravenous Injection:
-
Warm the mouse tail to dilate the lateral tail vein.
-
Inject 100 µL of the cell suspension into the tail vein.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle one day after tumor cell injection and continue for the duration of the study.
-
-
Endpoint:
-
Euthanize mice after a set period (e.g., 14-21 days).
-
Harvest the lungs and fix them (e.g., in Bouin's solution).
-
Count the number of metastatic nodules on the lung surface.
-
Orthotopic Metastasis Model (Human Osteosarcoma)
This protocol describes the intra-tibial injection of human osteosarcoma cells to mimic primary tumor growth and subsequent metastasis.
Materials:
-
This compound
-
Human osteosarcoma cell line (e.g., 143B)
-
Immunocompromised mice (e.g., nude or SCID)
-
Surgical instruments
-
Vehicle for this compound
Procedure:
-
Cell Preparation: Prepare osteosarcoma cells as described previously.
-
Intra-tibial Injection:
-
Anesthetize the mouse.
-
Make a small incision over the knee to expose the tibia.
-
Inject tumor cells directly into the tibial medullary cavity.
-
Close the incision with sutures.
-
-
Treatment:
-
Begin intraperitoneal injection of this compound or vehicle at a predetermined schedule.
-
-
Monitoring:
-
Monitor primary tumor growth using imaging techniques (e.g., bioluminescence if using luciferase-expressing cells) or calipers.
-
Monitor for signs of metastasis.
-
-
Endpoint:
-
At the end of the study, euthanize the mice.
-
Harvest the primary tumor and lungs.
-
Analyze lung tissue for metastatic lesions (e.g., histology, immunohistochemistry). A study has shown that intraperitoneal injection of this compound can suppress lung metastasis of human osteosarcoma cells in a mouse model.
-
Experimental Workflow Diagram
Caption: General workflow for in vivo this compound experiments in mice.
Quantitative Data Summary
| PAI-1 Inhibitor | Mouse Model | Dosage | Administration Route | Frequency |
| TM5441 | HT1080 & HCT116 Xenografts | 20 mg/kg | Oral | Daily |
| Tiplaxtinin (PAI-039) | T24 & HeLa Xenografts | 1 mg/kg | Oral | - |
| TM5275 | Intestinal Fibrosis | 10-50 mg/kg | Oral | Daily |
| MDI-2517 | Lung Fibrosis | 10-200 mg/kg | Oral Gavage | Daily |
| PAI-1 Inhibitor | Dose | Cmax | Tmax | AUC (0-24h) |
| TM5441 | - | 11.4 µM | 1 hour | - |
| MDI-2517 | 70 mg/kg | 18,600 ng/mL | 1 hour | 65,500 ngh/mL |
| MDI-2517 | 200 mg/kg | 45,900 ng/mL | 0.5 hours | 320,000 ngh/mL |
| MDI-2517 | 400 mg/kg | 61,400 ng/mL | 0.5 hours | 560,000 ng*h/mL |
Table 3: Reported Efficacy of this compound in an Orthotopic Osteosarcoma Mouse Model
| Treatment Group | Mean Metastatic Area / Total Lung Area (%) |
| Control | 1.2% |
| This compound (Intraperitoneal) | ~0.3% |
References
SK-216: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: SK-216 Dosage and Administration Summary
The following tables summarize the quantitative data from key animal studies investigating the efficacy of this compound.
Table 1: Oral Administration of this compound in Syngeneic Mouse Models
| Parameter | Details |
| Compound | This compound |
| Formulation | Suspension in 0.5% Carboxymethylcellulose (CMC) |
| Dosage | 200 mg/kg/day |
| Administration Route | Oral gavage |
| Frequency | Once daily |
| Duration | 14 consecutive days |
| Animal Model | C57BL/6 mice |
| Tumor Models | - Subcutaneous: Lewis Lung Carcinoma (LLC) & B16 Melanoma- Metastasis: Intravenous injection of LLC cells |
| Primary Outcomes | Reduction in primary tumor volume and inhibition of lung metastasis |
Table 2: Intraperitoneal Administration of this compound in a Xenograft Mouse Model
| Parameter | Details |
| Compound | This compound |
| Formulation | Dissolved in DMSO, diluted with PBS |
| Dosage | 10 mg/kg |
| Administration Route | Intraperitoneal (IP) injection |
| Frequency | Three times per week |
| Duration | 5 weeks |
| Animal Model | BALB/c-nu/nu mice (athymic nude) |
| Tumor Model | Orthotopic: Intra-tibial inoculation of 143B human osteosarcoma cells |
| Primary Outcomes | Suppression of lung metastasis |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mouse Tumor Models
This protocol is adapted from studies investigating the effect of orally administered this compound on primary tumor growth and metastasis.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) solution, sterile
-
Sterile water for injection
-
Oral gavage needles (20-gauge, 1.5 inch)
-
Syringes
-
C57BL/6 mice (age and sex as required for the specific cancer model)
-
Lewis Lung Carcinoma (LLC) or B16 melanoma cells
-
Standard cell culture reagents
-
Calipers for tumor measurement
Procedure:
-
Preparation of this compound Formulation:
-
Weigh the required amount of this compound powder based on the number of animals and the dosage (200 mg/kg).
-
Prepare a sterile 0.5% CMC solution.
-
Suspend the this compound powder in the 0.5% CMC solution to achieve the final desired concentration for dosing (typically 10-20 mg/mL, depending on the volume to be administered).
-
Vortex or sonicate the suspension to ensure homogeneity before each administration.
-
-
Animal and Tumor Cell Preparation:
-
Acclimate C57BL/6 mice to the facility for at least one week prior to the experiment.
-
Culture LLC or B16 melanoma cells under standard conditions.
-
For subcutaneous tumor models, harvest cells and resuspend in sterile PBS or culture medium at a concentration of 2.5 x 10^6 cells/mL. Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
For experimental metastasis models, inject 2.5 x 10^5 LLC cells in 100 µL of PBS intravenously via the tail vein.
-
-
This compound Administration:
-
Begin oral administration of this compound one day after tumor cell inoculation.
-
Administer the this compound suspension (or vehicle control) by oral gavage once daily at a volume appropriate for the mouse weight (e.g., 10 µL/g body weight).
-
Continue daily administration for 14 consecutive days.
-
-
Monitoring and Endpoint Analysis:
-
For subcutaneous tumors, measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²) / 2.
-
At the end of the 14-day treatment period, euthanize the mice.
-
For subcutaneous models, excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
For metastasis models, dissect the lungs, fix in Bouin's solution, and count the number of metastatic nodules on the lung surface.
-
Protocol 2: Intraperitoneal Administration of this compound in a Mouse Osteosarcoma Model
This protocol is based on a study evaluating the anti-metastatic potential of this compound in an orthotopic osteosarcoma model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles for IP injection (e.g., 27-gauge)
-
BALB/c-nu/nu mice (4-6 weeks old)
-
143B human osteosarcoma cells (or other relevant cell line)
-
Standard cell culture reagents
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (if using fluorescently or luminescently labeled cells)
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For each injection, dilute the stock solution with sterile PBS to the final desired concentration for a 10 mg/kg dose. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
-
Animal and Tumor Cell Preparation:
-
Acclimate BALB/c-nu/nu mice for at least one week.
-
Culture 143B osteosarcoma cells. If monitoring metastasis with in vivo imaging, use cells engineered to express a reporter like luciferase or a fluorescent protein.
-
Anesthetize the mice.
-
Inject 1 x 10^6 143B cells in 20 µL of PBS into the bone marrow cavity of the tibia.
-
-
This compound Administration:
-
Begin intraperitoneal injections of this compound (or vehicle control) one day after tumor cell inoculation.
-
Administer the this compound solution at a dose of 10 mg/kg.
-
Perform injections three times per week for a total of 5 weeks.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the health and body weight of the mice regularly.
-
If using reporter-expressing cells, perform in vivo imaging weekly to monitor for the development of lung metastases.
-
At the end of the 5-week treatment period, euthanize the mice.
-
Excise the lungs and perform ex vivo imaging to confirm and quantify metastatic burden.
-
The primary tumor in the tibia can also be excised for analysis.
-
Mandatory Visualizations
Caption: Workflow for oral administration of this compound in mouse cancer models.
Caption: Workflow for intraperitoneal administration of this compound.
Caption: Proposed mechanism of action for this compound's anti-tumor effects.
Preparing SK-216 stock solution for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following table summarizes the key quantitative data for SK-216.
| Property | Value | Source |
| Molecular Weight | 533.52 g/mol | [1] |
| Solubility in Water | 2.67 mg/mL (5 mM) with gentle warming | |
| Solubility in DMSO | 10 mM | [1] |
| In Vitro IC₅₀ | 44 µM for PAI-1 inhibition | [1] |
| Effective In Vitro Concentration | 25 µM and 50 µM have been shown to inhibit PAI-1 expression and cell invasion. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 533.52 g/mol x 1000 mg/g = 5.3352 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 5.34 mg of this compound powder and place it in a microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
-
Storage:
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution is stable for up to 6 months. For storage at -20°C, it is recommended to use the solution within 1 month.[3]
-
Visualizations
References
Cell-based Assays for Testing SK-216 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAI-1 Signaling Pathway
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Experimental Protocol
-
Cell Seeding:
-
Culture cancer cells (e.g., HT-1080, A549, or B16 melanoma cells) to 70-80% confluency.[6]
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.18 ± 0.09 | 94.4 |
| 10 | 0.95 ± 0.06 | 76.0 |
| 50 | 0.63 ± 0.05 | 50.4 |
| 100 | 0.31 ± 0.04 | 24.8 |
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial or cancer cells, a crucial step in angiogenesis and metastasis.
Experimental Protocol
-
Cell Seeding:
-
Seed endothelial cells (e.g., HUVECs) or cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[8]
-
-
Creating the Wound:
-
Compound Treatment:
-
Image Acquisition and Analysis:
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope.
-
Measure the width of the scratch at different points for each condition and time point. The area of the wound can also be quantified using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Data Presentation
| This compound Concentration (µM) | Wound Closure at 24h (%) (Mean ± SD) |
| 0 (Vehicle Control) | 95 ± 5 |
| 10 | 70 ± 8 |
| 30 | 45 ± 6 |
| 50 | 20 ± 4 |
Data is representative and should be generated empirically.
Experimental Workflow
Caption: Workflow for the cell migration scratch assay.
Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis. This compound's inhibitory effect on this process can be quantified.
Experimental Protocol
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium containing a pro-angiogenic factor like VEGF (e.g., 10 ng/mL).[8]
-
Add different concentrations of this compound (e.g., 30, 40, 50 µM) to the cell suspension.[8]
-
Seed 1.5 x 10⁴ HUVECs in 150 µL of the treatment medium onto the solidified matrix in each well.[12]
-
-
Incubation and Visualization:
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Data Presentation
| This compound Concentration (µM) | Total Tube Length (µm/field) (Mean ± SD) | Number of Branches/field (Mean ± SD) |
| 0 (Vehicle Control) | 1250 ± 150 | 45 ± 5 |
| 30 | 875 ± 120 | 30 ± 4 |
| 40 | 500 ± 90 | 18 ± 3 |
| 50 | 250 ± 60 | 8 ± 2 |
Data adapted from a study on this compound's effect on HUVEC tube formation.[8]
Experimental Workflow
Caption: Workflow for the endothelial tube formation assay.
References
- 1. SK 216 | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]
- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protumorigenic Activity of Plasminogen Activator Inhibitor-1 Through an Antiapoptotic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Migration Assay - Creative Proteomics Blog [creative-proteomics.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - UK [thermofisher.com]
Application Note: SK-216 as a Potent Inhibitor of Angiogenesis
For Research Use Only.
Introduction
Data Presentation
The following tables summarize representative quantitative data on the efficacy of SK-216 in inhibiting angiogenesis in the Tube Formation Assay and the CAM Assay.
Table 1: Effect of this compound on HUVEC Tube Formation
| This compound Concentration (µM) | Total Tube Length (µm) | Number of Branch Points | Inhibition of Tube Formation (%) |
| 0 (Control) | 12,500 ± 850 | 150 ± 20 | 0% |
| 1 | 9,800 ± 720 | 115 ± 15 | 21.6% |
| 10 | 5,400 ± 480 | 65 ± 10 | 56.8% |
| 50 | 2,100 ± 310 | 25 ± 5 | 83.2% |
| 100 | 850 ± 150 | 8 ± 3 | 93.2% |
Table 2: Effect of this compound on Angiogenesis in the CAM Assay
| This compound Dose (µ g/egg ) | Vessel Density (%) | Number of Branch Points | Inhibition of Angiogenesis (%) |
| 0 (Control) | 45 ± 5 | 80 ± 10 | 0% |
| 10 | 35 ± 4 | 62 ± 8 | 22.2% |
| 25 | 22 ± 3 | 38 ± 6 | 51.1% |
| 50 | 12 ± 2 | 18 ± 4 | 73.3% |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw BME on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture HUVECs in EGM-2 until they reach 80-90% confluency. Harvest the cells using trypsin and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in EGM-2. The final concentrations should range from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Seeding: Add 100 µL of the HUVEC suspension to each well of the BME-coated plate.
-
Treatment Application: Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. The final cell density will be 1 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.
-
Visualization and Quantification:
-
Phase Contrast Imaging: Observe tube formation under an inverted microscope. Capture images at 4x or 10x magnification.
-
Fluorescence Imaging (Optional): For more precise quantification, stain the cells with Calcein AM (2 µg/mL) for 30 minutes before imaging.
-
Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as total tube length, number of branch points, and number of loops.
-
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of this compound on the formation of new blood vessels on the CAM of a developing chick embryo.
Materials:
-
Fertilized chicken eggs (Day 3 of incubation)
-
Egg incubator (37°C, 60% humidity)
-
Sterile phosphate-buffered saline (PBS)
-
This compound (stock solution in a biocompatible solvent)
-
Thermanox™ coverslips or sterile filter paper discs
-
Stereomicroscope with a camera
-
Dremel tool with a fine grinding bit
-
Forceps and scissors
Protocol:
-
Egg Incubation: Incubate fertilized eggs at 37°C with 60% humidity for 3 days.
-
Windowing the Egg:
-
On day 3, carefully create a small window in the eggshell over the air sac.
-
Make a second, larger window (approximately 1 cm²) on the side of the egg, taking care not to damage the underlying CAM.
-
Seal the windows with sterile tape and return the eggs to the incubator.
-
-
Sample Application (Day 7):
-
Prepare sterile discs (coverslips or filter paper) impregnated with different doses of this compound (e.g., 10, 25, 50 µg). A vehicle control disc should also be prepared.
-
Carefully open the larger window and place the disc directly onto the CAM, avoiding major blood vessels.
-
Reseal the window and return the eggs to the incubator.
-
-
Observation and Documentation (Day 10):
-
After 72 hours of incubation with the treatment, carefully open the window.
-
Observe the area around the disc under a stereomicroscope.
-
Capture images of the vasculature.
-
-
Quantification:
-
Analyze the captured images to quantify the number of blood vessels, vessel length, and branching points in a defined area around the disc.
-
Vessel density can be calculated as the percentage of the area covered by blood vessels.
-
Mandatory Visualizations
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Caption: Workflow for the in vivo Chick Chorioallantoic Membrane (CAM) assay.
Caption: Proposed signaling pathway for this compound-mediated angiogenesis inhibition.
References
Application Notes and Protocols for SK-216 Treatment in a Lung Metastasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
PAI-1 Signaling Pathway Inhibition by SK-216
Data Presentation
Table 1: Efficacy of this compound in a Human Osteosarcoma Lung Metastasis Model[1]
| Treatment Group | Mean Ratio of Metastatic Area to Total Lung Area (%) | P-value |
| Control | 1.2 | < 0.01 |
| This compound | 0.3 | < 0.01 |
Table 2: Effect of this compound on PAI-1 Expression in Primary Osteosarcoma Tumors[1]
| Treatment Group | Relative PAI-1 Expression Level (Normalized to Control) | P-value |
| Control | 1.0 | < 0.05 |
| This compound | Decreased | < 0.05 |
Table 3: Effect of Oral this compound Administration on Subcutaneous Tumor Growth and Lung Metastasis[2][3][4]
| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Number of Lung Metastatic Nodules |
| Lewis Lung Carcinoma (LLC) | Control | ~1800 | ~30 |
| Lewis Lung Carcinoma (LLC) | This compound | ~800 | ~10 |
| B16 Melanoma | Control | ~2000 | ~150 |
| B16 Melanoma | This compound | ~1000 | ~50 |
Experimental Protocols
Experimental Workflow for In Vivo Lung Metastasis Studies
Caption: General workflow for assessing this compound efficacy in a lung metastasis model.
Protocol 1: Intravenous Injection Model for Lung Metastasis
This protocol is adapted from studies using Lewis Lung Carcinoma (LLC) and B16 Melanoma cells.[1][2][3]
1. Cell Preparation: a. Culture LLC or B16 melanoma cells in appropriate media (e.g., DMEM with 10% FBS). b. Harvest cells at 80-90% confluency using trypsin-EDTA. c. Wash the cells twice with sterile phosphate-buffered saline (PBS). d. Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^5 cells/mL. e. Keep the cell suspension on ice until injection.
2. Animal Procedure: a. Use 6- to 8-week-old male C57BL/6 mice. b. Randomly divide mice into control and treatment groups. c. Inject 2.5 x 10^5 cells in a volume of 0.1 mL into the lateral tail vein of each mouse.
3. This compound Administration (Oral Gavage): a. Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose). b. Starting the day after tumor cell injection, administer this compound orally once daily at a dose of 100 mg/kg body weight. c. Administer the vehicle solution to the control group. d. Continue treatment for 21 days.
4. Endpoint Analysis: a. Euthanize mice on day 21. b. Excise the lungs and fix them in Bouin's solution. c. Count the number of metastatic nodules on the lung surface under a dissecting microscope.
Protocol 2: Subcutaneous Injection and Spontaneous Metastasis Model
This protocol is based on studies with human osteosarcoma cells.[4]
1. Cell Preparation: a. Culture 143B human osteosarcoma cells in MEM supplemented with 10% FBS. b. Harvest and wash cells as described in Protocol 1. c. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
2. Animal Procedure: a. Use 5-week-old male BALB/c nude mice. b. Inject 1 x 10^6 cells in a volume of 0.05 mL subcutaneously into the right flank of each mouse.
3. This compound Administration (Intraperitoneal Injection): a. Prepare this compound in a suitable vehicle. b. One week after cell inoculation, begin intraperitoneal injections of this compound at a dose of 20 mg/kg body weight, three times a week. c. Administer the vehicle to the control group. d. Continue treatment for 4 weeks.
4. Endpoint Analysis: a. Monitor the growth of the primary tumor by measuring with calipers twice a week. b. At the end of the treatment period, euthanize the mice. c. Excise the primary tumor and lungs. d. Fix the lungs in 10% buffered formalin. e. Embed the lungs in paraffin, section, and stain with hematoxylin and eosin (H&E). f. Quantify the metastatic area relative to the total lung area using image analysis software.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) this compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis (2013) | Takeshi Masuda | 50 Citations [scispace.com]
- 4. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SK-216 in Osteosarcoma Cells
Introduction
Mechanism of Action
Data Presentation
Table 1: In Vitro Efficacy of SK-216 on Human Osteosarcoma Cells (143B)
| Parameter | This compound Concentration | Result | Reference |
| Cell Proliferation | Not specified | No significant influence | [1][2] |
| Cell Migration | Not specified | No significant influence | [1] |
| Cell Invasion | Not specified | Suppressed invasion activity | [1][2] |
| PAI-1 Expression | Not specified | Inhibited expression | [1] |
| MMP-13 Secretion | Dose-dependent | Reduced secretion | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Osteosarcoma
| Parameter | Treatment | Result | Reference |
| Primary Tumor Volume | Intraperitoneal injection | No significant decrease | [1] |
| Lung Metastasis | Intraperitoneal injection | Suppressed lung metastases | [1][2] |
| PAI-1 Expression in Primary Tumor | Intraperitoneal injection | Downregulated expression | [2] |
Experimental Protocols
Cell Viability Assay (MTT/CCK8)
This protocol is designed to assess the effect of this compound on the viability and proliferation of osteosarcoma cells.
Materials:
-
Osteosarcoma cell lines (e.g., 143B, HOS, MG-63)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT or CCK8 reagent
-
Microplate reader
Protocol:
-
Seed osteosarcoma cells into 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours at 37°C.[4]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 10 µL of CCK8 reagent to each well and incubate for 2-4 hours at 37°C.[4]
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle control.
Cell Invasion Assay (Transwell Assay)
This protocol evaluates the effect of this compound on the invasive potential of osteosarcoma cells.
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete culture medium
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest osteosarcoma cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add 500 µL of complete culture medium (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of invading cells in several random fields under a microscope.
Western Blot Analysis for PAI-1 and MMP-13
Materials:
-
Osteosarcoma cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat osteosarcoma cells with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Proposed signaling pathway of this compound in osteosarcoma cells.
Caption: Workflow for the Transwell cell invasion assay.
Caption: Workflow for Western Blot analysis.
References
- 1. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Utilizing SK-216 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rationale for Combination Therapy
Data Presentation
Table 1: Preclinical Monotherapy Efficacy of SK-216
| Cancer Model | Administration Route | This compound Dose | Primary Outcome | Result | Citation |
| Lewis Lung Carcinoma (LLC) | Oral | 500 p.p.m. in drinking water | Reduction in subcutaneous tumor volume | Significant reduction compared to control | [6] |
| B16 Melanoma | Oral | Not specified | Reduction in subcutaneous tumor size and metastases | Significant reduction | [1] |
| Human Osteosarcoma (143B cells) | Intraperitoneal injection | Not specified | Suppression of lung metastases | Significant suppression | [8] |
| Combination Agent | Cancer Model | PAI-1 Inhibitor | Observed Synergy | Potential Mechanism | Citation |
| Cisplatin | Glioma | ACT001 | Synergistic inhibition of tumor growth | Inhibition of the PAI-1/PI3K/AKT pathway | [9] |
| Anti-PD-1 Antibody | Murine Colon Adenocarcinoma (MC38) | Unspecified PAI-1 inhibitor | Enhanced tumor regression | Increased cytotoxic T-cell infiltration and reduced immunosuppressive cells | [1] |
| Anti-PD-L1 Antibody | Murine Melanoma (B16F10) | Tiplaxtinin | Synergistic anti-tumor effect | Increased cell surface expression of PD-L1 on tumor cells | [8] |
Signaling Pathways and Experimental Workflows
Caption: Preclinical Combination Therapy Workflow.
Experimental Protocols
Protocol 1: In Vivo Combination of this compound with Chemotherapy
Objective: To evaluate the synergistic anti-tumor effect of this compound in combination with a chemotherapeutic agent (e.g., cisplatin) in a syngeneic mouse model.
Materials:
-
This compound
-
Cisplatin
-
Appropriate tumor cell line (e.g., Lewis Lung Carcinoma)
-
6-8 week old C57BL/6 mice
-
Cell culture reagents
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Sterile saline
-
Animal housing and handling equipment
Methodology:
-
Cell Culture and Implantation:
-
Culture LLC cells to 80% confluency.
-
Harvest and resuspend cells in sterile saline at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., drinking water)
-
Group 2: this compound (e.g., 500 p.p.m. in drinking water, administered daily)
-
Group 3: Cisplatin (e.g., 5 mg/kg, intraperitoneal injection, once a week)
-
Group 4: this compound + Cisplatin (dosing as above)
-
-
-
Treatment and Monitoring:
-
Administer treatments as per the group assignments for a predefined period (e.g., 21 days).
-
Continue to measure tumor volume every 2-3 days.
-
Monitor animal weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Measure final tumor weight and volume.
-
Process tumors for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Protocol 2: In Vivo Combination of this compound with Immune Checkpoint Blockade
Objective: To assess the ability of this compound to enhance the efficacy of an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
This compound
-
Anti-mouse PD-1 antibody
-
Appropriate tumor cell line (e.g., MC38 colon adenocarcinoma)
-
6-8 week old C57BL/6 mice
-
Cell culture reagents
-
Calipers for tumor measurement
-
Sterile saline
-
Animal housing and handling equipment
Methodology:
-
Cell Culture and Implantation:
-
Follow the procedure as described in Protocol 1, using MC38 cells.
-
-
Tumor Growth and Grouping:
-
When tumors reach an average volume of 100 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control + Isotype control antibody
-
Group 2: this compound + Isotype control antibody
-
Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice a week)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
-
Treatment and Monitoring:
-
Administer treatments as per the group assignments for a predefined period (e.g., 21 days).
-
Monitor tumor growth and animal health as described in Protocol 1.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Measure final tumor weight and volume.
-
Process tumors for:
-
Immunohistochemistry: PD-L1, CD8 (for cytotoxic T cells), FoxP3 (for regulatory T cells).
-
Flow Cytometry: Analyze immune cell populations within the tumor microenvironment.
-
-
References
- 1. Plasminogen activator inhibitor-1 promotes immune evasion in tumors by facilitating the expression of programmed cell death-ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasminogen activator inhibitor-1 in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 7. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PAI-1 Blocks PD-L1 Endocytosis and Improves the Response of Melanoma Cells to Immune Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACT001, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Invasion Assay with SK-216 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document offers a comprehensive guide for researchers in oncology, cell biology, and drug development to evaluate the efficacy of SK-216 and similar compounds in preventing cancer cell invasion.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on the invasion of 143B human osteosarcoma cells. The data is derived from a study investigating the anti-metastatic potential of this compound.[1][4]
Table 1: Effect of this compound on In Vitro Cell Invasion of 143B Osteosarcoma Cells
| Treatment Group | Concentration (µM) | Ratio of Invaded Pores / Total Pores | Percentage Invasion Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 0.34 | 0 |
| This compound | 25 | 0.25 | 26.5 |
| This compound | 50 | 0.16 | 52.9 |
Note: Data are based on published findings for 143B osteosarcoma cells.[4] Results may vary depending on the cell line and experimental conditions.
Signaling Pathway of this compound in Suppressing Cell Invasion
Experimental Protocols
This section provides a detailed methodology for conducting a Transwell invasion assay to evaluate the effect of this compound on cancer cell invasion. The most common method for this type of assay is the Boyden chamber technique.[5]
Materials
-
24-well plates with Transwell® inserts (8.0 µm pore size polycarbonate membrane)[6]
-
Matrigel® Basement Membrane Matrix[6]
-
This compound (to be dissolved in a suitable solvent, e.g., DMSO, to prepare stock solutions)
-
Vehicle control (e.g., DMSO)[7]
-
Appropriate cancer cell line (e.g., 143B human osteosarcoma cells, or other invasive cell lines)[1]
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)[8]
-
Cotton swabs
-
Inverted microscope for imaging and quantification
Experimental Workflow
The following diagram outlines the key steps of the Transwell invasion assay with this compound treatment.
Detailed Procedure
1. Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel® on ice overnight.
-
Dilute the Matrigel® with cold, serum-free medium to a final concentration of 200-300 µg/mL. Keep all solutions and pipette tips cold to prevent premature gelling.
-
Add 50-100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 2-4 hours to allow for gelation. Once gelled, the inserts are ready for use. Do not let the Matrigel® layer dry out.[6]
2. Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium prior to the assay.
-
Harvest the cells using trypsin-EDTA, neutralize with a medium containing FBS, and then centrifuge.
-
Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
3. This compound Treatment Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound at the desired final concentrations (e.g., 25 µM and 50 µM) by diluting the stock solution in a serum-free medium.[4]
-
Prepare a vehicle control solution containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.
4. Assay Assembly and Incubation:
-
Carefully place the Matrigel-coated Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of the wells, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS). For a negative control, use a serum-free medium.
-
Add the prepared cell suspension to the this compound working solutions and the vehicle control solution.
-
Seed 200 µL of the cell suspension containing either this compound or the vehicle control into the upper chamber of the inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.
5. Fixation and Staining:
-
After incubation, carefully aspirate the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel layer from the top surface of the membrane.[8]
-
Fix the invading cells on the bottom of the membrane by immersing the inserts in a fixation solution (e.g., 100% methanol) for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the invading cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
6. Quantification and Data Analysis:
-
Use an inverted microscope to count the number of stained, invading cells in several random fields of view for each insert.
-
Calculate the average number of invading cells per field for each treatment group.
-
The percentage of invasion inhibition can be calculated using the following formula: % Invasion Inhibition = [1 - (Number of invading cells in this compound treated group / Number of invading cells in vehicle control group)] x 100
Controls for the Assay
To ensure the validity of the results, it is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This control is essential to ensure that the observed effects are due to this compound and not the solvent.[7]
-
Negative Control:
-
Wells with chemoattractant-free medium in the lower chamber to measure basal, random cell migration.
-
A non-invasive or low-invasive cell line can be used to confirm that the Matrigel barrier is effective.[9]
-
-
Positive Control:
-
Untreated invasive cells in the presence of a chemoattractant to establish the baseline level of invasion.
-
A known inhibitor of invasion can be used as a positive control for the inhibitory effect.
-
By following these detailed protocols and application notes, researchers can effectively utilize the in vitro invasion assay to investigate the anti-invasive properties of this compound and other potential therapeutic compounds.
References
- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of collagenase-3 (MMP-13) enhances invasion of human fibrosarcoma HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 8. corning.com [corning.com]
- 9. corning.com [corning.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SK-216 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SK-216 for various cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the primary in vitro applications of this compound?
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on in vitro studies, a starting concentration range of 1 µM to 50 µM is recommended for this compound. The optimal concentration will be cell-type specific and assay-dependent. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a stock solution of this compound?
A4: The solubility of this compound may vary depending on the specific salt form. It is recommended to consult the manufacturer's data sheet for the specific product you have. Generally, a stock solution can be prepared in a suitable solvent like DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.34 mg of this compound (assuming a molecular weight of 533.52 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C. Further dilutions should be made in cell culture medium to the final desired concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect of this compound observed in a cell viability assay. | - The concentration of this compound may be too low.- The chosen cell line may be insensitive to PAI-1 inhibition.- The incubation time may be too short. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Use a positive control known to induce cytotoxicity in your cell line to confirm assay validity.- Increase the incubation time (e.g., 24, 48, and 72 hours). |
| High variability between replicate wells. | - Inconsistent cell seeding.- Pipetting errors during compound dilution or reagent addition.- Edge effects in the microplate. | - Ensure a homogeneous cell suspension before and during seeding.- Use calibrated pipettes and be meticulous with dilutions and additions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected cell death at all tested concentrations. | - The concentrations of this compound used are too high for the specific cell line.- The solvent (e.g., DMSO) concentration is toxic to the cells. | - Test a lower range of this compound concentrations (e.g., in the nanomolar range).- Ensure the final solvent concentration is consistent across all wells (including controls) and is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent results in HUVEC migration or tube formation assays. | - Suboptimal cell density.- Variability in the basement membrane matrix (e.g., Matrigel) coating.- Inconsistent VEGF stimulation. | - Optimize the seeding density of HUVECs for your specific assay.- Ensure the basement membrane matrix is thawed and coated evenly according to the manufacturer's protocol.- Use a consistent and optimal concentration of VEGF for stimulation. |
| This compound does not inhibit VEGF-induced migration. | - The concentration of this compound is not sufficient to inhibit PAI-1 activity in your system.- The migration observed is independent of the PAI-1 pathway. | - Increase the concentration of this compound in a dose-response manner.- Confirm the expression and activity of PAI-1 in your HUVECs. |
Data Presentation
The following table summarizes the effective concentrations of this compound in key in vitro angiogenesis assays based on published data.
| Assay | Cell Line | Parameter Measured | Effective Concentration of this compound | Reference |
| VEGF-Induced Cell Migration | HUVEC | Inhibition of cell migration | Dose-dependent inhibition | [1] |
| Tube Formation Assay | HUVEC | Inhibition of tube formation | Dose-dependent inhibition | [1] |
Note: Specific IC50 values for these assays were not explicitly stated in the referenced abstract. Researchers should perform their own dose-response experiments to determine the precise IC50 for their experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 50,000 cells/well) in a final volume of 100 µL of culture medium per well.
-
Incubate the plate for the intended duration of the this compound treatment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Select the seeding density that results in 70-80% confluency at the end of the experiment and falls within the linear range of the viability assay.
Protocol 2: this compound Dose-Response Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: HUVEC Tube Formation Assay
-
Thaw basement membrane matrix (e.g., Matrigel) on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in a serum-free or low-serum medium.
-
Seed 1-2 x 10^4 HUVECs per well onto the solidified matrix.
-
Add this compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., VEGF).
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Mandatory Visualizations
Caption: General experimental workflow for determining the effect of this compound on cultured cells.
References
SK-216 solubility and stability in aqueous solutions
Disclaimer: Specific quantitative solubility and stability data for SK-216 in aqueous solutions are not publicly available. The information provided below is based on general knowledge and best practices for handling small molecule inhibitors, particularly those with similar characteristics. Researchers should perform their own validation experiments for their specific conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For many small molecule inhibitors that are sparingly soluble in aqueous solutions, the recommended primary solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1][2] It is advisable to prepare a concentrated stock solution, for example, at 10 mM, which can then be further diluted into your aqueous experimental buffer.
Q2: My this compound solution is precipitating after dilution in my aqueous buffer. What can I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[1] Here are several troubleshooting steps:
-
Decrease the final concentration: The compound may have exceeded its solubility limit in your aqueous buffer. Try using a lower final concentration in your assay.[1]
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Adjust pH: The solubility of some compounds can be pH-dependent.[1] You may need to test a range of pH values for your buffer to find the optimal solubility for this compound.
-
Use a different solvent system: For highly insoluble compounds, a co-solvent system (e.g., with ethanol or PEG) or the use of excipients like cyclodextrins might improve solubility.[1]
Q3: How should I store my this compound solutions?
A3: Proper storage is crucial for maintaining the stability of your compound.
-
Solid Form: Store the powdered form of this compound at -20°C for long-term storage, protected from moisture.[2]
-
Stock Solutions (in DMSO): Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2] Tightly seal the vials to prevent DMSO from absorbing water from the atmosphere.[1]
Q4: I'm observing a color change in my this compound solution. What does this mean?
A4: A color change in your solution could indicate chemical degradation or oxidation.[3] This can be caused by exposure to light, air, or impurities in the solvent. It is recommended to prepare fresh solutions and protect them from light by using amber vials or wrapping them in foil.[3]
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Solution
This is one of the most common issues encountered when working with hydrophobic small molecule inhibitors.
Data Summary Tables
Table 1: General Solubility Guidelines for Small Molecule Inhibitors
| Solvent | Recommendation | Rationale |
| DMSO | Recommended for primary stock solutions. | Many organic small molecules are highly soluble in DMSO, allowing for the preparation of concentrated stocks. |
| Ethanol | Can be used as a co-solvent. | May improve the solubility of some compounds when used in combination with aqueous solutions.[1] |
| Aqueous Buffers (e.g., PBS) | Generally not recommended for high-concentration stock solutions. | Hydrophobic compounds often have low solubility in purely aqueous solutions, leading to precipitation.[1] |
Table 2: General Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a desiccated environment to prevent moisture absorption.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Use tightly sealed vials to prevent water absorption by DMSO.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Dissolve: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution and, if necessary, sonicate briefly until the compound is fully dissolved.[2]
-
Aliquot and Store: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light.[1][2]
Protocol 2: PAI-1 Inhibition Assay (General Chromogenic Method)
-
Prepare Reagents:
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM NaCl, 0.005% Tween 20).[4]
-
Urokinase-type Plasminogen Activator (uPA) or tissue-type Plasminogen Activator (tPA).[4]
-
Plasminogen.[5]
-
Chromogenic plasmin substrate.[5]
-
This compound working solutions prepared by diluting the DMSO stock in the assay buffer.
-
-
Incubation:
-
Include a control with no inhibitor.
-
Add Plasminogen Activator:
-
Initiate Chromogenic Reaction:
-
Add plasminogen and the chromogenic plasmin substrate to the wells.[5]
-
-
Measure Absorbance:
-
Data Analysis:
Signaling Pathway
References
Technical Support Center: SK-216 and Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of compounds referred to as "SK-216".
Important Note on Compound Identification: The designation "this compound" has been associated with two distinct research compounds. To ensure clarity and accuracy in your research, it is crucial to distinguish between them:
-
TK216 (ONCT-216): Initially developed as a first-in-class inhibitor of the EWS-FLI1 fusion protein for Ewing Sarcoma. However, its primary mechanism of cytotoxicity is now understood to be through off-target effects as a microtubule-destabilizing agent.[7][8][9]
This guide will address both compounds, with a particular focus on the well-documented off-target activity of TK216.
Section 1: TK216 (EWS-FLI1 Inhibitor Derivative) - Off-Target Profile
Recent studies have revealed that the anti-cancer activity of TK216, a compound developed to target the EWS-FLI1 fusion protein, is primarily due to its effects on microtubules.[7][8][9] This off-target activity is now considered its main mechanism of action.
Frequently Asked Questions (FAQs) for TK216
Q1: We are using TK216 to inhibit EWS-FLI1, but we are seeing widespread cell cycle arrest and apoptosis even in non-Ewing Sarcoma cell lines. Why?
A1: This is an expected observation. While TK216 was designed to inhibit EWS-FLI1, its potent cytotoxic effects are mediated by its activity as a microtubule-destabilizing agent.[8][9] This will affect any proliferating cell line, regardless of EWS-FLI1 status, by disrupting the formation of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis.[8]
Q2: Our Ewing Sarcoma cells have developed resistance to TK216. What is the likely mechanism?
A2: Resistance to TK216 has been linked to mutations in the gene TUBA1B, which encodes for ⍺-tubulin.[8][9] These mutations are thought to stabilize microtubules, counteracting the destabilizing effect of TK216. To confirm this, you could sequence the tubulin genes in your resistant cell lines.
Q3: How does the off-target activity of TK216 explain its synergy with vincristine?
A3: Both TK216 and vincristine are microtubule-destabilizing agents.[8] Although they both target microtubules, they may bind to different sites, leading to a synergistic effect on microtubule disruption and enhanced cytotoxicity.[7][8]
Troubleshooting Guide for TK216
| Observed Issue | Potential Cause | Recommended Action |
| High toxicity in control (non-EWS-FLI1) cell lines | The primary mechanism of TK216 is microtubule destabilization, which is not specific to EWS-FLI1 expressing cells.[8][9] | Use a lower concentration of TK216 or a shorter treatment duration. Include a positive control for microtubule disruption (e.g., colchicine, vincristine) to compare phenotypes. |
| Variable results between experiments | Microtubule dynamics can be influenced by cell density, passage number, and cell cycle synchronization. | Standardize cell culture conditions meticulously. Consider cell cycle synchronization before treatment for more consistent results. |
| Development of resistant clones | Selection for cells with mutations in tubulin genes (TUBA1B).[8][9] | Perform sequencing of tubulin genes in resistant clones. Consider using TK216 in combination with other agents that do not target microtubules. |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the now-understood mechanism of action for TK216, highlighting its off-target effect on microtubules as the primary driver of its anti-cancer properties.
Caption: Mechanism of TK216 cytotoxicity via microtubule destabilization.
Section 2: this compound (PAI-1 Inhibitor) - Investigating Potential Off-Target Effects
Frequently Asked Questions (FAQs) for this compound
Q2: How can we test if the effects of our this compound are on-target or off-target?
Troubleshooting Guide for this compound
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular toxicity or morphological changes | Off-target kinase inhibition or interaction with other cellular proteins. | Perform a dose-response curve to determine the lowest effective concentration. Screen the compound against a kinase panel or use proteome-wide binding assays to identify potential off-targets (See Section 3). |
| Inconsistent results with other PAI-1 inhibitors | The observed phenotype may be specific to this compound's off-target activity. | Validate key findings with at least one other chemically distinct PAI-1 inhibitor or with a genetic approach (siRNA/CRISPR knockdown of PAI-1). |
| Effect is observed in a PAI-1 deficient cell line | This strongly suggests an off-target effect. | Use this cell line as a tool to characterize the off-target activity of this compound. This could lead to the discovery of a novel mechanism or target for this compound. |
Section 3: Experimental Protocols for Identifying Off-Target Effects
The following are generalized protocols for identifying and validating potential off-target effects of small molecule inhibitors like this compound and TK216.
Protocol 1: Kinase Profiling
Objective: To identify off-target interactions with a broad range of protein kinases, a common source of off-target effects.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Assay Format: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). These services typically offer panels of hundreds of kinases.
-
Screening: The compound is usually tested at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel. The activity of each kinase is measured in the presence of the inhibitor and compared to a DMSO control.
-
Data Analysis: Results are typically provided as a percentage of inhibition for each kinase. "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any significant hits, determine the IC50 value through dose-response experiments to quantify the potency of the off-target interaction.
Protocol 2: Proteome-wide Target Identification
Objective: To identify a broader range of potential off-target proteins in an unbiased manner.
Methodology:
-
Affinity-based Methods (e.g., Chemical Proteomics):
-
Synthesize an analogue of the inhibitor with a reactive group or a tag (e.g., biotin).
-
Incubate the tagged compound with cell lysate or live cells.
-
Use the tag to pull down the compound and any bound proteins (e.g., with streptavidin beads).
-
Identify the bound proteins using mass spectrometry (LC-MS/MS).
-
-
Thermal Proteome Profiling (TPP):
-
Treat cells or cell lysate with the inhibitor or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Protein binding to the inhibitor can increase its thermal stability.
-
Measure the amount of soluble protein at each temperature using mass spectrometry.
-
Off-targets are identified as proteins with a significant thermal shift in the presence of the drug.
-
Workflow for Off-Target Identification
The diagram below outlines a logical workflow for investigating potential off-target effects.
Caption: Experimental workflow for identifying and validating off-target effects.
Section 4: Quantitative Data Summary
The table below serves as a template for how such data would be presented if available from a kinase profiling screen.
Table 1: Template for Off-Target Kinase Profiling Data
| Target | Inhibitor | % Inhibition @ 1µM | IC50 (nM) | Notes |
| PAI-1 | This compound | Data Not Available | Data Not Available | On-target |
| Kinase X | This compound | Data Not Available | Data Not Available | Potential off-target |
| Kinase Y | This compound | Data Not Available | Data Not Available | Potential off-target |
| EWS-FLI1 | TK216 | Data Not Available | Data Not Available | Intended target |
| Tubulin Polymerization | TK216 | Data Not Available | Data Not Available | Actual mechanism; data would be in polymerization assay format |
| Kinase Z | TK216 | Data Not Available | Data Not Available | Potential off-target |
References
- 1. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) this compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis (2013) | Takeshi Masuda | 50 Citations [scispace.com]
- 6. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
Troubleshooting inconsistent results in SK-216 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using SK-216, a novel and potent selective inhibitor of the MEK1/2 kinases. Inconsistent results can arise from various factors, and this resource is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our IC50 values for this compound in cell viability assays across different experimental batches. What could be the cause?
A1: Inconsistent IC50 values are a common issue and can stem from several sources:
-
Reagent Stability: this compound is sensitive to repeated freeze-thaw cycles. Ensure that you are preparing single-use aliquots of your stock solution to maintain its potency. We recommend storing aliquots at -80°C and protecting them from light.
-
Cell Passage Number: High-passage number cell lines can exhibit altered signaling pathways and drug sensitivities. We recommend using cells within a consistent and low passage range (e.g., passages 5-15) for all experiments.
-
Cell Seeding Density: The initial number of cells seeded can impact the final assay readout. Ensure that cell seeding is highly consistent across all wells and plates. Use a calibrated multichannel pipette or an automated cell dispenser for best results.
-
Assay Incubation Time: The duration of drug exposure can significantly affect the calculated IC50. Verify that the incubation time is kept constant for all experiments you wish to compare.
Q2: Our Western blot results show inconsistent inhibition of phosphorylated ERK (p-ERK), the downstream target of MEK1/2, even at concentrations of this compound above the expected IC50. Why might this be happening?
A2: This issue often points to problems in the experimental protocol or sample handling:
-
Lysis Buffer Composition: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Without these, endogenous phosphatases can dephosphorylate p-ERK during sample preparation, leading to an underestimation of the inhibitor's effect.
-
Time of Lysate Collection: The phosphorylation status of ERK can be transient. It is critical to lyse the cells at a consistent and appropriate time point after this compound treatment. We recommend performing a time-course experiment (e.g., 1, 2, 6, 24 hours) to determine the optimal time point for observing maximal p-ERK inhibition in your specific cell line.
-
Loading Controls: Inconsistent protein loading can lead to misleading results. Always use a reliable loading control (e.g., β-actin, GAPDH, or total ERK) to normalize your data and ensure equal amounts of protein were loaded in each lane.
Q3: We see a discrepancy between the potent inhibition of p-ERK in our Western blots and a weaker-than-expected effect in our functional assays (e.g., cell migration, proliferation). What explains this?
A3: A disconnect between target engagement and functional outcome can be due to several biological factors:
-
Pathway Redundancy: Cells can sometimes compensate for the inhibition of one signaling pathway by upregulating parallel or alternative pathways that also drive the functional outcome. For example, activation of the PI3K/Akt pathway could compensate for MEK/ERK inhibition. Consider investigating key nodes of related pathways.
-
Cell-Type Specificity: The reliance of a specific cell line on the MAPK/ERK pathway for a particular function can vary. The observed phenotype may be less dependent on this pathway than initially assumed.
-
Experimental Timeline: The time required to observe an effect on a complex cellular process like migration or proliferation is often longer than the time required to see inhibition of a signaling protein. Ensure your functional assay's endpoint is appropriately timed to allow for the biological consequences of MEK/ERK inhibition to manifest.
Data Summary Tables
Table 1: Example of Inconsistent IC50 Values for this compound in A375 Cells (72h MTT Assay)
| Experiment Batch | This compound Stock Aliquot | Cell Passage | Seeding Density (cells/well) | Calculated IC50 (nM) |
| 1 | New | 7 | 5,000 | 15.2 |
| 2 | 5th Freeze-Thaw | 8 | 5,000 | 45.8 |
| 3 | New | 18 | 5,000 | 32.5 |
| 4 | New | 9 | 7,500 | 25.1 |
Table 2: Troubleshooting p-ERK Inhibition by Western Blot (A375 Cells, 100 nM this compound for 2h)
| Sample ID | Lysis Buffer Inhibitors | Time from Treatment to Lysis | p-ERK/Total ERK Ratio | Loading Control (β-actin) |
| Control 1 | Fresh | 2 hours | 1.00 | Consistent |
| Test 1 | Fresh | 2 hours | 0.15 | Consistent |
| Control 2 | Old | 2 hours | 1.00 | Consistent |
| Test 2 | Old | 2 hours | 0.65 | Consistent |
| Test 3 | Fresh | 15 minutes | 0.88 | Consistent |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and fit a dose-response curve using appropriate software to calculate the IC50 value.
Protocol 2: Western Blotting for p-ERK Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for the determined optimal time (e.g., 2 hours).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and run electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or loading control signal.
Diagrams and Workflows
Caption: MAPK/ERK signaling pathway showing this compound inhibition of MEK1/2.
Caption: Standard experimental workflow for Western blot analysis.
How to address SK-216 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address precipitation issues encountered when using SK-216 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Like many poorly soluble drugs, this compound can precipitate in aqueous solutions like cell culture media.[1] This can be attributed to its physicochemical properties, such as low aqueous solubility. Factors like pH, solvent concentration, and interactions with media components can all influence its tendency to precipitate.[1][2]
Q2: What are the common causes of this compound precipitation in my experiments?
A2: Precipitation of this compound in cell culture media can be triggered by several factors:
-
Improper stock solution preparation: The initial dissolution of this compound is critical.
-
Solvent shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous media can cause the compound to crash out of solution.[3]
-
High final concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture media.
-
Media components: Interactions with salts, proteins, and other components in the media can reduce the solubility of this compound.[4]
-
pH of the media: The pH of the cell culture media can affect the ionization state and solubility of this compound.[1][2]
-
Temperature fluctuations: Changes in temperature, such as moving from a warm incubator to a cooler biosafety cabinet, can affect solubility.
Q3: Can I use a solvent other than DMSO to dissolve this compound?
A3: While DMSO is a common solvent for poorly soluble compounds, other options can be explored if precipitation persists.[5] Alternatives may include ethanol, or adjusting the pH of the solvent with dilute NaOH or HCl, provided these are compatible with your cell line and experimental design.[6][7] It is crucial to determine the maximum tolerable concentration of any new solvent for your specific cells.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: A solubility test is recommended. This involves preparing a serial dilution of your this compound stock solution in your specific cell culture medium and observing for precipitation, both visually and microscopically, after a defined incubation period.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
This is often due to "solvent shock," where the compound rapidly leaves the solvent and enters the aqueous environment.
Troubleshooting Steps:
-
Optimize the dilution method: Instead of adding the this compound stock directly to the full volume of media, try adding the media to the this compound stock tube dropwise while gently vortexing.[8] This allows for a more gradual change in the solvent environment.
-
Reduce the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may still not prevent precipitation.[5]
-
Perform serial dilutions in DMSO: If you are preparing multiple concentrations for a dose-response experiment, perform the serial dilutions in 100% DMSO before diluting into the media.[5]
-
Warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.[8]
Issue 2: this compound precipitates over time in the incubator.
This may indicate that the concentration of this compound is at or near its solubility limit in the media, and factors like temperature changes or interactions with cellular metabolites are causing it to precipitate.
Troubleshooting Steps:
-
Lower the final concentration: The most straightforward solution is to test a lower final concentration of this compound.
-
Increase serum concentration: If your experimental design allows, increasing the serum concentration in the media can sometimes help to keep hydrophobic compounds in solution through binding to serum proteins like albumin.[5]
-
Use a solubilizing agent: In some cases, a small amount of a non-ionic surfactant like Tween 20 can be added to the stock solution to improve solubility in the final media.[8] However, the effect of any such agent on your cells and experiment must be carefully validated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication step may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
For a dose-response experiment, perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks.[9]
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare the final working concentration, slowly add the cell culture medium to the appropriate volume of the this compound intermediate stock solution while gently vortexing.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Illustrative Data)
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | 10 - 20 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Recommended Final DMSO Concentrations for Cell Culture (Illustrative Data)
| Cell Line | Maximum Tolerated DMSO (%) |
| HEK293 | 0.5% |
| HeLa | 0.2% |
| A549 | 0.1% |
Visualizations
Caption: Experimental workflow for preparing and diluting this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. integra-biosciences.com [integra-biosciences.com]
Best practices for long-term storage of SK-216
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of SK-216 in experimental settings.
Q1: I observe precipitation in my this compound stock solution after thawing. What should I do?
A1: Precipitation upon thawing can indicate that the solution is supersaturated at lower temperatures or that the solvent is not optimal for long-term frozen storage.
-
Immediate Action: Do not use the solution with visible precipitate. Centrifuge the vial to pellet the precipitate. Use the clear supernatant for a pilot experiment to check for activity, but it is highly recommended to prepare a fresh stock solution.
-
Preventative Measures:
-
Lower Concentration: Consider preparing your stock solution at a slightly lower concentration.
-
Alternative Solvents: While DMSO is a common solvent for this compound, for very long-term storage, consult the manufacturer's datasheet for any recommended alternative solvents that may have better-solvating properties at low temperatures.
-
Proper Thawing: Thaw your stock solution slowly at room temperature or in a cool water bath. Once thawed, vortex the vial gently to ensure any dissolved material is fully resuspended before use.
-
Q2: My this compound solution has developed a yellow tint over time. Is it still usable?
A2: A change in color, such as the appearance of a yellow tint, often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, oxygen, or impurities in the solvent.
-
Recommendation: It is strongly advised not to use a discolored solution, as the presence of degradation products can lead to inaccurate and irreproducible experimental results. Prepare a fresh stock solution from solid this compound.
-
Best Practices for Prevention:
-
Light Protection: Store this compound solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Q3: I am seeing inconsistent results in my cell-based assays using this compound. Could storage be the issue?
A3: Yes, improper storage and handling are common causes of inconsistent results with small molecule inhibitors.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Always prepare a fresh stock solution from solid material and compare its performance with your existing stock.
-
Aliquot Your Stock: Avoid multiple freeze-thaw cycles, which can significantly degrade the compound. When you prepare a new stock solution, divide it into single-use aliquots.
-
Vehicle Control: Ensure you are using a consistent final concentration of the vehicle (e.g., DMSO) in all your experimental wells, including controls, as the vehicle itself can sometimes have biological effects.
-
Review Storage Conditions: Confirm that both your solid this compound and stock solutions are being stored at the recommended temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored desiccated at room temperature.[2] For extended storage, keeping it at 4°C or -20°C, protected from moisture, is also a common practice for ensuring stability.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, stock solutions of this compound should be prepared and stored as follows:
-
Solvent: Use high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed vials. This is crucial to avoid repeated freeze-thaw cycles.
-
Storage Temperature:
-
For short-term storage (up to 1 month), store aliquots at -20°C.
-
For long-term storage (up to 6 months), store aliquots at -80°C.[3]
-
Q3: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A3: It is best practice to avoid any freeze-thaw cycles. Each cycle increases the risk of compound degradation due to the potential for water absorption by hygroscopic solvents like DMSO and the physical stress of ice crystal formation. For this reason, preparing single-use aliquots is strongly recommended.
Q4: Is this compound sensitive to light?
Q5: How can I check the purity of my this compound after long-term storage?
A5: The most reliable method to assess the purity of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). You can compare the chromatogram of your stored sample to that of a freshly prepared standard to check for the appearance of degradation peaks and a decrease in the main peak area.
Data Presentation
The stability of a small molecule inhibitor like this compound can be affected by storage temperature and the solvent used. The following table provides representative stability data for a hypothetical small molecule inhibitor with a similar core structure to this compound, as determined by HPLC analysis.
| Storage Condition | Solvent | Time Point | Purity (%) | Degradation (%) |
| 4°C | DMSO | 1 Month | 99.5 | 0.5 |
| 4°C | DMSO | 6 Months | 98.2 | 1.8 |
| -20°C | DMSO | 1 Month | 99.8 | 0.2 |
| -20°C | DMSO | 6 Months | 99.1 | 0.9 |
| -20°C | DMSO | 12 Months | 98.0 | 2.0 |
| -80°C | DMSO | 6 Months | >99.9 | <0.1 |
| -80°C | DMSO | 12 Months | 99.7 | 0.3 |
| Room Temp (in light) | DMSO | 1 Week | 95.3 | 4.7 |
| Room Temp (in dark) | DMSO | 1 Week | 98.9 | 1.1 |
Note: This data is for illustrative purposes and should be used as a general guide. For definitive stability information, it is recommended to perform your own analysis.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solvent over time.
1. Objective: To quantify the percentage of intact this compound and detect the formation of degradation products under defined storage conditions.
2. Materials:
-
Solid this compound
-
High-purity, anhydrous DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector and a C18 column
-
Amber vials and appropriate storage facilities (refrigerators/freezers)
3. Method:
-
Preparation of Standard Solution (T=0):
-
Accurately weigh a small amount of solid this compound and dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
Immediately dilute a small volume of this stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 10 µM).
-
Inject this fresh solution into the HPLC system to obtain the initial chromatogram. This serves as your T=0 baseline. Record the peak area and retention time of the this compound peak.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several amber vials.
-
Store these aliquots under the desired test conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature in the light).
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature. Vortex gently.
-
Prepare a working solution by diluting the stock solution in the same manner as the T=0 sample.
-
Inject the solution into the HPLC system using the same method as for the T=0 sample.
-
-
Data Analysis:
-
For each time point, compare the chromatogram to the T=0 baseline.
-
Identify any new peaks, which represent degradation products.
-
Calculate the percentage of remaining this compound by comparing its peak area at the given time point to the peak area at T=0.
-
The percentage of degradation can be calculated as 100% minus the percentage of remaining this compound.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Mitigating SK-216 Interference with Cell Viability Assays
Welcome to the technical support center for researchers utilizing the novel investigational compound SK-216. This resource is tailored for researchers, scientists, and drug development professionals to address and mitigate potential interference of this compound with commonly used cell viability assays.
Troubleshooting Guides
Interference with Tetrazolium-Based Assays (e.g., MTT, XTT, WST-1)
Issue: You observe unexpectedly high cell viability, or the dose-response curve for this compound does not conform to the expected sigmoidal shape.
Possible Cause 1: Colorimetric Interference. this compound is a yellow-colored compound, and its absorbance spectrum may overlap with that of the formazan product generated in tetrazolium-based assays.[1]
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: In a 96-well plate, prepare wells containing complete cell culture medium and this compound at the same concentrations used in your experiment, but without any cells.
-
Measure Background Absorbance: Read the absorbance of these cell-free wells at the same wavelength used for your assay (e.g., 570 nm for MTT).
-
Data Correction: Subtract the average absorbance values from the corresponding cell-free control wells from your experimental wells that contain cells.
-
Possible Cause 2: Direct Reduction of Tetrazolium Salts. As a compound with reducing properties, this compound may directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity.[2] This leads to a false-positive signal, making the cells appear more viable than they are.
-
Troubleshooting Steps:
-
Perform a Cell-Free Reduction Assay: Prepare wells with complete cell culture medium and this compound at your experimental concentrations, without cells.
-
Add the tetrazolium reagent (e.g., MTT) and incubate for the same duration as your cellular assay.
-
Add the solubilization solution and measure the absorbance. A significant increase in absorbance in these cell-free wells confirms direct reduction by this compound.
-
Consider an Alternative Assay: If direct reduction is significant, tetrazolium-based assays may not be suitable. Consider using an orthogonal method such as the Crystal Violet Assay or a non-enzymatic endpoint.
-
Interference with Fluorometric Assays (e.g., Resazurin/AlamarBlue)
Issue: You are observing unusually high fluorescence signals that do not correlate with cell number or expected viability.
Possible Cause 1: Autofluorescence of this compound. this compound is a fluorescent molecule with excitation and emission spectra that may overlap with that of resorufin, the fluorescent product of the resazurin assay.[3]
-
Troubleshooting Steps:
-
Determine this compound's Spectral Properties: Scan the fluorescence of this compound in your assay medium at the excitation and emission wavelengths used for resorufin (e.g., Ex/Em ~560/590 nm).
-
Perform a Cell-Free Control: Set up wells with medium and this compound at your experimental concentrations (without cells) and measure the background fluorescence.
-
Data Correction: Subtract the background fluorescence from your experimental wells.
-
Modify Assay Protocol: If this compound interference is substantial, consider washing the cells with PBS to remove the compound before adding the resazurin reagent.[4]
-
Possible Cause 2: Chemical Reduction of Resazurin. The reducing properties of this compound may directly convert the weakly fluorescent resazurin to the highly fluorescent resorufin.[5]
-
Troubleshooting Steps:
-
Conduct a Cell-Free Reduction Assay: In cell-free wells, incubate this compound with the resazurin reagent for the same time as your experiment.
-
A time-dependent increase in fluorescence indicates direct reduction.
-
Switch to a Non-Redox-Based Assay: If direct reduction is confirmed, assays like the Crystal Violet Assay or ATP-based assays (with proper controls) are recommended alternatives.
-
Interference with Luminescence-Based Assays (e.g., CellTiter-Glo®)
Issue: Luminescence readings are unexpectedly low or inconsistent when treating cells with this compound.
Possible Cause: Inhibition of Luciferase Activity. this compound has been identified as a potential inhibitor of the luciferase enzyme, which is central to ATP-based viability assays.[6][7] This inhibition can lead to an underestimation of cellular ATP levels and, consequently, cell viability.
-
Troubleshooting Steps:
-
Perform a Cell-Free Luciferase Inhibition Assay:
-
In a cell-free buffer (or your culture medium), combine a known, standard amount of ATP with the CellTiter-Glo® reagent.
-
Add this compound at the concentrations used in your cell-based experiment.
-
Measure the luminescence and compare it to a control without this compound. A significant drop in luminescence indicates direct inhibition of the luciferase enzyme.
-
-
Validate with an Orthogonal Method: To confirm your viability results, use an assay with a different detection principle, such as the Crystal Violet Assay, which is based on staining total cellular protein and is not dependent on enzymatic activity.[8]
-
Summary of this compound Interference and Mitigation Strategies
| Assay Type | Potential Interference by this compound | Recommended Controls | Mitigation Strategy / Alternative Assay |
| Colorimetric (e.g., MTT) | 1. Overlapping absorbance spectrum (colored compound).[1]2. Direct chemical reduction of tetrazolium salt.[2] | Cell-free compound absorbance control.Cell-free compound reduction control. | 1. Subtract background absorbance.2. If direct reduction is high, switch to a non-tetrazolium assay like the Crystal Violet Assay.[8] |
| Fluorometric (e.g., Resazurin) | 1. Autofluorescence.2. Direct chemical reduction of resazurin.[5] | Cell-free compound fluorescence control.Cell-free compound reduction control. | 1. Subtract background fluorescence.2. Wash cells before adding reagent.[4]3. Switch to a non-redox-based assay. |
| Luminescent (e.g., ATP-based) | Direct inhibition of luciferase enzyme.[6][7] | Cell-free luciferase inhibition assay with standard ATP. | Switch to a non-luciferase-based endpoint assay, such as the Crystal Violet Assay or a protease viability marker assay.[9] |
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show an increase in viability at high concentrations of this compound. Is this a real biological effect?
A: This is unlikely to be a biological effect and is a classic sign of assay interference. The most probable cause is that this compound, being a reducing agent, is directly reducing the MTT tetrazolium salt to formazan, leading to a false positive signal.[2] We strongly recommend performing a cell-free control experiment to confirm this.
Q2: Can I still use a resazurin-based assay if this compound is fluorescent?
A: Yes, potentially. If the autofluorescence of this compound is low to moderate, you can correct for it by subtracting the background fluorescence from a cell-free control. For higher levels of interference, a wash step to remove this compound from the wells before adding the resazurin reagent can be effective.[4]
Q3: Why are my CellTiter-Glo® results showing lower viability than expected, even at non-toxic doses of this compound?
A: This suggests that this compound may be directly inhibiting the luciferase enzyme.[7] The assay measures ATP, and if the enzyme that produces the light signal is inhibited, the output will be artificially low, not accurately reflecting the true ATP levels or cell viability. A cell-free luciferase inhibition assay is necessary to confirm this.
Q4: What is the most reliable alternative assay to use with this compound?
A: For an endpoint assay that is robust and less susceptible to the known chemical properties of this compound, the Crystal Violet Assay is an excellent choice.[8] This assay works by staining the total protein/DNA of adherent cells, and its colorimetric endpoint is not dependent on cellular metabolism, redox state, or enzymatic reactions like luciferase.[8]
Experimental Protocols
Protocol: Cell-Free Interference Controls
This protocol describes how to test for direct interference of this compound with MTT, resazurin, and ATP-based assays in the absence of cells.
-
Prepare a 96-well plate with 100 µL per well of your standard cell culture medium.
-
Add this compound to triplicate wells at the same final concentrations used in your cell viability experiments. Include vehicle-only (e.g., DMSO) control wells.
-
For MTT/Resazurin Assays:
-
Add the respective reagent (e.g., 10 µL of 5 mg/mL MTT solution or 10 µL of resazurin solution).[10]
-
Incubate the plate under standard assay conditions (e.g., 1-4 hours at 37°C).
-
For MTT, add 100 µL of solubilization solution and mix thoroughly.[10]
-
Read the absorbance or fluorescence on a plate reader.
-
-
For ATP-Based Assays:
-
Add a known, physiological concentration of ATP (e.g., 1 µM) to all wells to serve as the substrate.
-
Add the ATP-based assay reagent (e.g., 100 µL of CellTiter-Glo® reagent) to all wells.
-
Mix and incubate according to the manufacturer's protocol (e.g., 10 minutes at room temperature).
-
Read the luminescence.
-
Protocol: Crystal Violet Cell Viability Assay
This protocol provides a method for determining cell viability based on staining adherent cells.[8][11][12]
-
Seed cells in a 96-well plate and treat with this compound for the desired incubation period.
-
Gently aspirate the medium containing this compound from the wells.
-
Carefully wash the wells twice with 200 µL of PBS, taking care not to dislodge the cells.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde or ice-cold methanol to each well and incubate for 15-20 minutes at room temperature.
-
Wash the plate four times by submerging in a container of tap water and gently blotting on paper towels to dry.[12]
-
Air-dry the plate completely for at least 2 hours at room temperature.
-
Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[8]
-
Repeat the washing step (Step 5) to remove excess stain.
-
Air-dry the plate completely.
-
Add 200 µL of methanol or 33% acetic acid to each well to solubilize the bound dye.[11]
-
Incubate on an orbital shaker for 20 minutes to ensure full solubilization.
-
Measure the optical density at 570-595 nm with a plate reader.[8][11]
Visualizations
Caption: Troubleshooting workflow for this compound assay interference.
References
- 1. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Crystal violet assay [bio-protocol.org]
- 12. Crystal violet biomass assays [bio-protocol.org]
Technical Support Center: Optimizing SK-216 Delivery In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo delivery of SK-216 for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What is the recommended route of administration for this compound in mice?
A2: this compound has been successfully administered in mice via both oral (PO) and intraperitoneal (IP) routes.[1][2] The choice of administration route may depend on the experimental design and desired pharmacokinetic profile.
Q3: What is the solubility of this compound?
A3: this compound has a reported solubility of 6.67 mg/mL in water. Heating to 60°C and sonication can aid in its dissolution.[1] For in vivo studies, it is crucial to ensure complete dissolution to achieve accurate dosing.
Q4: What are some potential formulation strategies for oral delivery of this compound?
A4: Given its moderate aqueous solubility, formulating this compound for consistent oral absorption is important. Common strategies for poorly soluble drugs that can be adapted for this compound include:
-
Aqueous solutions: If the required dose can be dissolved in a physiologically acceptable volume of water or a biocompatible buffer like PBS.[1]
-
Suspensions: For higher doses, a suspension can be prepared using suspending agents to ensure uniform particle distribution. Common suspending agents include methylcellulose and carboxymethyl cellulose.[6][7]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based solutions can enhance the oral bioavailability of lipophilic compounds.[3][8]
Q5: How should this compound be stored?
A5: this compound solid should be stored at -20°C in a sealed container, protected from moisture. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty in administering the full dose/leakage from the mouth | Improper restraint of the mouse. | Ensure a firm but gentle scruff to straighten the esophagus. The head, neck, and back should be in a straight line.[9][10] |
| Incorrect gavage needle size. | Use a gavage needle with a smooth, ball-tipped end that is appropriately sized for the mouse's weight.[9][10] | |
| Animal stress and resistance. | To reduce stress, handle the mice prior to the procedure. Coating the gavage needle with sucrose can have a pacifying effect and encourage swallowing.[11] | |
| Signs of respiratory distress (gasping, cyanosis) after dosing | Accidental administration into the trachea. | Immediately stop the procedure and tilt the mouse's head downwards to allow any fluid to drain.[9] Closely monitor the animal. If distress persists, humane euthanasia is recommended.[9] |
| Variable experimental results between animals | Inconsistent dosing technique. | Standardize the procedure across all personnel. This includes restraint method, gavage speed, and needle insertion depth. |
| Formulation instability (precipitation). | Ensure the formulation is homogenous before each administration. If using a suspension, vortex thoroughly. For solutions, check for any signs of precipitation. |
Intraperitoneal (IP) Injection
| Issue | Possible Cause | Troubleshooting Steps |
| Swelling or irritation at the injection site | Injection into the subcutaneous space instead of the peritoneal cavity. | Ensure the needle is inserted at the correct angle (approximately 15-20 degrees) into the lower right or left abdominal quadrant to avoid vital organs. |
| Formulation is an irritant. | Assess the tolerability of the vehicle alone in a small cohort of animals. Consider using a different, well-tolerated vehicle if irritation persists. | |
| Inconsistent drug absorption | Injection into an organ (e.g., intestine, bladder) or fat pad. | Aspirate gently before injecting to ensure the needle is not in a blood vessel or organ. Proper restraint is crucial to prevent animal movement during injection. |
| Precipitation of the compound at the injection site | Poor solubility of the formulation in the physiological environment. | Ensure the formulation is well-solubilized. If precipitation is a concern, consider formulation strategies that improve solubility and stability in vivo. |
Data Presentation
Illustrative Pharmacokinetic Parameters of this compound in Mice
Disclaimer: The following data is illustrative and based on typical values for small molecule inhibitors in mice. Actual pharmacokinetic parameters for this compound have not been published and should be determined experimentally.
| Parameter | Oral Administration (PO) | Intraperitoneal Administration (IP) |
| Dose (mg/kg) | 10 | 5 |
| Cmax (ng/mL) | ~800 - 1200 | ~1500 - 2000 |
| Tmax (h) | 0.5 - 1 | 0.25 - 0.5 |
| t1/2 (h) | 2 - 4 | 1.5 - 3 |
| Bioavailability (%) | ~30 - 50 | >90 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Calculate the required amount of this compound and vehicle. For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL), you will need 0.25 mg of this compound per mouse.
-
Prepare the vehicle. A common vehicle is 0.5% (w/v) methylcellulose or sodium carboxymethyl cellulose in sterile water.[2]
-
Weigh the this compound accurately.
-
Triturate the this compound powder with a small amount of the vehicle to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.
-
Store the suspension at 4°C and ensure it is thoroughly re-suspended before each use.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject tumor cells (e.g., Lewis Lung Carcinoma or B16 Melanoma) into the flank of the mice.[2]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Animal Grouping: Randomize mice into treatment and control groups.
-
This compound Administration:
-
Oral Gavage: Administer this compound (e.g., 10 mg/kg) daily using the protocol described above.
-
Intraperitoneal Injection: Administer this compound (e.g., 6.6 μ g/200 μL in PBS) once every 3 days.[1]
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors for a final quantitative measure of efficacy.
-
-
Analysis of Angiogenesis:
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental Workflow for In Vivo Efficacy Testing of this compound.
References
- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Plasminogen activator inhibitor-1 promotes immune evasion in tumors by facilitating the expression of programmed cell death-ligand 1 [frontiersin.org]
- 6. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Interpreting Unexpected Outcomes in SK-216 Treated Cells
Frequently Asked Questions (FAQs)
Q1: What is SK-216 and what is its primary mechanism of action?
Q2: What are the expected cellular outcomes of this compound treatment in cancer and endothelial cells?
A2: Based on preclinical studies, the expected outcomes of this compound treatment include:
-
Inhibition of Angiogenesis: this compound has been shown to inhibit VEGF-induced migration and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[1]
-
Anti-Tumor Progression: The compound can reduce the size of subcutaneous tumors and inhibit metastasis.[1]
-
Attenuation of Epithelial-Mesenchymal Transition (EMT): this compound can block TGF-β-dependent EMT, a process critical for cancer cell invasion and metastasis.[2]
Q3: Are there any known off-target effects of this compound?
A3: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors. Unexpected cellular responses could potentially arise from interactions with other proteins. It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.
Troubleshooting Unexpected Outcomes
Unexpected Outcome 1: No significant inhibition of VEGF-induced HUVEC migration or tube formation.
This is a common issue that can arise from several factors related to the experimental setup and the cells themselves.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Ensure HUVECs are healthy, have a low passage number, and are proliferating well before the experiment. |
| This compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific HUVEC line. |
| VEGF Activity | Confirm the activity of your VEGF stock. Use a fresh aliquot if necessary. |
| Assay Conditions | Optimize the assay duration and cell seeding density. Ensure even coating of plates with basement membrane extract for tube formation assays. |
| PAI-1 Expression Levels | Verify the expression of PAI-1 in your HUVEC line. While host PAI-1 is a key target in vivo, in vitro effects may depend on endogenous PAI-1 expression. |
Experimental Workflow for Troubleshooting HUVEC Migration Assay:
Troubleshooting workflow for unexpected results in HUVEC migration assays.
Unexpected Outcome 2: this compound does not attenuate TGF-β-induced EMT.
The signaling pathways governing EMT are complex, and lack of response to this compound could indicate issues with the experimental model or the specific pathway being activated.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| TGF-β1 Activity | Ensure the TGF-β1 used is bioactive and used at an optimal concentration to induce EMT in your cell line. |
| Cell Line Specificity | The role of PAI-1 in TGF-β-induced EMT can be cell-line dependent. Confirm that PAI-1 is a key downstream effector of TGF-β in your chosen cell line. |
| Endpoint Timing | The kinetics of EMT marker changes can vary. Perform a time-course experiment to identify the optimal time point for observing changes in E-cadherin, N-cadherin, and other markers. |
| PAI-1 Induction | Verify that TGF-β1 treatment induces PAI-1 expression in your cells. This compound's effect is dependent on the presence of its target. |
| Alternative Signaling Pathways | Consider the possibility that TGF-β is inducing EMT through a PAI-1 independent pathway in your specific cellular context. |
Unexpected Outcome 3: Increased cell death or unexpected cytotoxicity at effective concentrations.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a solvent-only control. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment to avoid degradation. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. Perform a comprehensive dose-response and time-course cytotoxicity assay (e.g., MTT, LDH release) to determine the therapeutic window for your specific cell line. |
| Off-Target Effects | If cytotoxicity persists at concentrations where the on-target effect is expected, consider investigating potential off-target effects through techniques like proteomic profiling or by using a structurally different PAI-1 inhibitor as a comparison. |
| Apoptosis vs. Necrosis | Characterize the type of cell death observed using assays that distinguish between apoptosis (e.g., caspase activation, Annexin V staining) and necrosis. This can provide insights into the mechanism of cytotoxicity. |
Logical Flowchart for Investigating Cytotoxicity:
Flowchart for troubleshooting unexpected cytotoxicity of this compound.
Data Presentation
Table 1: Illustrative Dose-Dependent Inhibition of HUVEC Migration by this compound
| This compound Concentration (µM) | Migrated Cells (Normalized to Control) |
| 0 (Control) | 100% |
| 1 | 85% |
| 10 | 55% |
| 50 | 25% |
| 100 | 15% |
Note: This table presents illustrative data based on the expected inhibitory effect of this compound. Actual results may vary depending on the specific experimental conditions and HUVEC line used.
Table 2: Illustrative Effect of this compound on TGF-β-Induced EMT Marker Expression
| Treatment | E-cadherin (Epithelial Marker) | N-cadherin (Mesenchymal Marker) |
| Control | High | Low |
| TGF-β (5 ng/mL) | Low | High |
| TGF-β (5 ng/mL) + this compound (50 µM) | Intermediate/High | Intermediate/Low |
Note: This table provides an example of the expected changes in EMT marker expression. Quantitative analysis should be performed using methods such as Western blotting or qPCR.
Experimental Protocols
Protocol 1: VEGF-Induced HUVEC Migration Assay (Boyden Chamber)
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the assay.
-
Chamber Setup: Place 8 µm pore size inserts into a 24-well plate.
-
Chemoattractant: In the lower chamber, add medium containing VEGF (e.g., 50 ng/mL).
-
Cell Seeding: Resuspend serum-starved HUVECs in serum-free medium. Add the HUVEC suspension to the upper chamber of the inserts.
-
Treatment: Add different concentrations of this compound or vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Analysis:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol.
-
Stain the cells with a suitable stain (e.g., crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Protocol 2: HUVEC Tube Formation Assay
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with a thin layer of the extract and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a small volume of serum-free or low-serum medium.
-
Treatment: Add this compound or vehicle control to the HUVEC suspension.
-
Seeding: Seed the treated HUVEC suspension onto the polymerized basement membrane extract.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
Analysis:
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Protocol 3: TGF-β-Induced EMT Assay
-
Cell Seeding: Plate your epithelial cell line of choice (e.g., A549, MCF-7) at a density that will allow for several days of growth without reaching confluency.
-
Treatment:
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing TGF-β1 (e.g., 5 ng/mL) to induce EMT.
-
In parallel, treat cells with TGF-β1 in the presence of various concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the cells for 48-72 hours, observing for morphological changes characteristic of EMT (e.g., transition from a cobblestone-like to a more elongated, spindle-like shape).
-
Analysis:
-
Western Blotting: Lyse the cells and perform Western blot analysis to assess the protein levels of EMT markers. Probe for E-cadherin (downregulated in EMT) and N-cadherin or Vimentin (upregulated in EMT).
-
Immunofluorescence: Fix and permeabilize the cells. Stain for EMT markers and visualize their expression and localization using fluorescence microscopy.
-
qPCR: Extract RNA and perform quantitative real-time PCR to analyze the mRNA expression levels of genes encoding EMT markers.
-
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
Validation & Comparative
Validating PAI-1 Inhibition: A Comparative Analysis of SK-216 and Other Small Molecule Inhibitors
Executive Summary
Comparative Efficacy of PAI-1 Inhibitors
The following tables summarize the available quantitative data for SK-216, Tiplaxtinin, and TM5275 from various studies. It is important to note that the IC50 values were determined in separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Inhibitor | IC50 (µM) | Assay Method | Source |
| This compound | 44 | Not specified in detail | International Patent WO04/010996 |
| Tiplaxtinin (PAI-039) | 2.7 | Antibody-based immunofunctional assay | Elokdah H, et al. (2004)[1] |
| TM5275 | 6.95 | tPA-dependent hydrolysis of peptide substrate | MedChemExpress[2] |
Table 2: Effects on Cellular Processes
| Inhibitor | Cellular Process | Cell Type | Effect | Source |
| This compound | VEGF-induced Migration | HUVECs | Inhibition | Masuda et al. (2013)[3] |
| VEGF-induced Tube Formation | HUVECs | Inhibition | Masuda et al. (2013)[3] | |
| Tumor Growth & Metastasis | Murine models | Reduction | Masuda et al. (2013)[3] | |
| Tiplaxtinin (PAI-039) | Cell Viability & Colony Formation | SiHa & HeLa cells | Reduction | Inhibition of PAI-1 by Tiplaxtinin Reduces Aggressiveness of Cervical Carcinoma Cells[4] |
| Cell Migration | SiHa & HeLa cells | Reduction | Inhibition of PAI-1 by Tiplaxtinin Reduces Aggressiveness of Cervical Carcinoma Cells[4] | |
| Neointima Formation | In vivo | Attenuation | Pharmacological Targeting of PAI-1 Decreases Vascular Smooth Muscle Cell Migration and Neointima Formation[5] | |
| TM5275 | Cell Viability | ES-2 & JHOC-9 cells | Decrease | MedChemExpress[2] |
| Apoptosis | Ovarian cancer cells | Induction | Small Molecule Inhibitors of PAI-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity[6] | |
| Macrophage Migration | In vitro & In vivo | Inhibition | A Small Molecule Inhibitor to PAI-1 Inhibits Macrophage Migration[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
PAI-1 Activity Assay (Chromogenic Method)
Protocol:
-
Reagents and Materials:
-
Recombinant human tPA
-
Chromogenic tPA substrate (e.g., Spectrozyme® tPA)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
-
Procedure:
-
Add 20 µL of various concentrations of the test inhibitor (e.g., this compound) or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of recombinant human tPA (final concentration ~1 nM) to each well and incubate for another 10 minutes at room temperature.
-
Add 100 µL of the chromogenic tPA substrate to each well.
-
Measure the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30 minutes) using a microplate reader.
-
Calculate the rate of substrate cleavage (change in absorbance per minute).
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of an inhibitor on the migration of cells in a two-dimensional space.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the inhibitor.
Protocol:
-
Reagents and Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
Test inhibitor (e.g., this compound)
-
6-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of the test inhibitor or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours).
-
The area of the scratch is measured using image analysis software (e.g., ImageJ).
-
The percentage of wound closure is calculated for each condition and compared to the control.
-
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of an inhibitor on the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a hallmark of angiogenesis.
Principle: Endothelial cells are plated on a basement membrane extract (e.g., Matrigel), which induces them to differentiate and form a network of tube-like structures. The extent of tube formation is quantified.
Protocol:
-
Reagents and Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
Cell culture medium
-
Test inhibitor (e.g., this compound)
-
96-well plates
-
Microscope with a camera
-
-
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in medium containing various concentrations of the test inhibitor or vehicle control.
-
Seed the cells onto the solidified matrix.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Visualizing the Mechanism and Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) by Tiplaxtinin Reduces Aggressiveness of Cervical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Comparative Efficacy of SK-216 and Other PAI-1 Inhibitors: A Guide for Researchers
Introduction to PAI-1 Inhibition
In Vitro Efficacy: A Quantitative Comparison
| Inhibitor | IC50 (in buffer) | IC50 (with Vitronectin) | IC50 (in human plasma) | Citation(s) |
| SK-216 | 44 µM | Not Reported | Not Reported | [1] |
| Tiplaxtinin (PAI-039) | 2.7 µM - 22 µM | 583 µM | 2003 µM | [1][2] |
| TM5275 | 6.95 µM | Not Reported | Not Reported | |
| MDI-2268 | 140 µM | 75 µM | 67 µM | [1] |
Preclinical Efficacy in Disease Models
Thrombosis
| Inhibitor | Animal Model | Dosing and Administration | Key Findings | Citation(s) |
| Tiplaxtinin (PAI-039) | Rat FeCl3-induced carotid artery thrombosis | 0.3, 1.0, and 3.0 mg/kg, oral | Dose-dependently prevented carotid artery occlusion and increased the time to occlusion.[3] | [3] |
| Rat stenosis model of venous thrombosis | 1 mg/kg and 10 mg/kg, oral gavage | 1 mg/kg dose led to a 52% decrease in thrombus weight.[4] | [4] | |
| TM5275 | Rat arteriovenous shunt thrombosis | 10 and 50 mg/kg, oral | Significantly lower blood clot weights compared to vehicle-treated rats. | |
| MDI-2268 | Mouse electrolytic inferior vena cava (IVC) thrombosis | 1.5-3 mg/kg, intraperitoneal | Exhibited a dose-dependent antithrombotic effect, reducing thrombus weight.[5] | [5] |
Fibrosis
| Inhibitor | Animal Model | Dosing and Administration | Key Findings | Citation(s) |
| This compound | Mouse bleomycin-induced pulmonary fibrosis | Oral administration in drinking water | Reduced the degree of bleomycin-induced pulmonary fibrosis. | |
| MDI-2268 | Mouse bleomycin-induced pulmonary fibrosis | Not specified | Attenuated lung fibrosis. | [1] |
Cancer
| Inhibitor | Animal Model | Dosing and Administration | Key Findings | Citation(s) |
| This compound | Mouse subcutaneous tumor model (Lewis lung carcinoma and B16 melanoma) | Oral administration | Reduced the size of subcutaneous tumors and the extent of metastases.[6] The anti-tumor effect was mediated through its interaction with host PAI-1.[6] | [6] |
| Tiplaxtinin (PAI-039) | Mouse xenograft model (human bladder and cervical cancer) | 5 and 20 mg/kg, oral gavage | Showed anti-tumor effects.[2] | [2] |
Experimental Protocols
To facilitate the replication and comparison of these findings, this section provides an overview of the key experimental methodologies cited in the literature.
In Vitro PAI-1 Inhibition Assay (Chromogenic)
Generalized Protocol:
-
Substrate Reaction: A chromogenic substrate for the protease is added.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 405 nm) using a microplate reader.
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This is a widely used in vivo model to assess the antithrombotic efficacy of compounds.[7]
Principle: Topical application of ferric chloride to an exposed carotid artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus. The efficacy of an antithrombotic agent is measured by its ability to prevent or delay vessel occlusion.
Generalized Protocol:
-
Animal Preparation: Mice or rats are anesthetized, and the common carotid artery is surgically exposed.[7]
-
Injury Induction: A piece of filter paper saturated with a ferric chloride solution (e.g., 4-6% w/v) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[7]
-
Blood Flow Monitoring: Blood flow in the artery is monitored using a Doppler flow probe placed downstream of the injury site.[7]
-
Treatment: The test inhibitor is administered (e.g., orally or intraperitoneally) at a specified time before or after the injury.
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow. Thrombus weight can also be measured at the end of the experiment.
Bleomycin-Induced Pulmonary Fibrosis Model
This model is used to evaluate the anti-fibrotic potential of therapeutic agents.[8]
Principle: Intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury and inflammation, followed by the development of pulmonary fibrosis, characterized by excessive collagen deposition.
Generalized Protocol:
-
Induction of Fibrosis: Mice are anesthetized, and a single dose of bleomycin is administered directly into the trachea.[8]
-
Treatment: The test inhibitor is administered, typically starting at a specific time point after bleomycin instillation and continuing for a defined duration.
-
Assessment of Fibrosis: At the end of the study period (e.g., 14-28 days post-bleomycin), the lungs are harvested.
-
Endpoints: Fibrosis is quantified by measuring the lung hydroxyproline content (an indicator of collagen deposition) and by histological analysis of lung tissue sections stained with Masson's trichrome.[4]
Subcutaneous Tumor Model
This model is a standard for in vivo evaluation of anti-cancer drug efficacy.[2][3]
Principle: Cancer cells are implanted subcutaneously into immunocompromised or syngeneic mice, where they form a palpable tumor. The effect of a therapeutic agent on tumor growth is then monitored over time.
Generalized Protocol:
-
Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups, and administration of the test inhibitor is initiated.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoints: The primary endpoint is the inhibition of tumor growth. Other endpoints can include survival, metastasis, and analysis of biomarkers in the tumor tissue.[2]
Concluding Remarks
References
- 1. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 4. researchgate.net [researchgate.net]
- 5. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
Head-to-Head Comparison of PAI-1 Inhibitors: SK-216 vs. TM5275
A Comprehensive Guide for Researchers and Drug Development Professionals
Biochemical and Pharmacological Profile
| Parameter | SK-216 | TM5275 |
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) | Plasminogen Activator Inhibitor-1 (PAI-1) |
| IC50 | 44 µM[1][2] | 6.95 µM[3][4] |
| Mechanism of Action | Specific PAI-1 inhibitor[2] | Binds to strand 4 of the A β-sheet (s4A) position of PAI-1[3] |
| Selectivity | Described as a specific PAI-1 inhibitor | Selective for PAI-1; does not interfere with other serpin/serine protease systems at concentrations up to 100 µM[3] |
| Bioavailability | Orally bioavailable[2] | Orally bioavailable[5] |
Preclinical Efficacy: A Comparative Overview
This compound and TM5275 have been evaluated in various preclinical models, demonstrating their therapeutic potential in distinct pathological contexts.
TM5275 has been extensively studied in the context of thrombosis and fibrosis. It exhibits potent antithrombotic activity in rodent and nonhuman primate models.[5] In models of liver fibrosis, TM5275 has been shown to attenuate fibrosis progression by suppressing the activation of hepatic stellate cells.[5] Additionally, it has demonstrated the ability to prolong the retention of tissue plasminogen activator (tPA) on vascular endothelial cells, thereby enhancing fibrinolysis.[8] In vitro studies have also suggested its potential as a therapeutic strategy in ovarian cancer.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of this compound and TM5275. These are generalized methodologies and may require optimization for specific laboratory conditions.
In Vitro PAI-1 Inhibition Assay
Materials:
-
Recombinant human single-chain tPA
-
Chromogenic substrate for plasmin (e.g., S-2251)
-
Assay buffer (e.g., 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl and 0.01% Tween 80)
-
Test compounds (this compound, TM5275) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted test compounds to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding a solution of tPA and the chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Tumor Angiogenesis Model (for this compound)
Objective: To evaluate the effect of this compound on tumor growth and angiogenesis in a murine model.
Materials:
-
Lewis lung carcinoma (LLC) cells
-
C57BL/6 mice (male, 6-8 weeks old)
-
This compound
-
Vehicle control (e.g., drinking water)
-
Calipers for tumor measurement
-
Anti-CD31 antibody for immunohistochemistry
Protocol:
-
Inject LLC cells subcutaneously into the flank of C57BL/6 mice.
-
Once tumors are palpable, randomize the mice into two groups: a control group receiving vehicle and a treatment group receiving this compound orally (e.g., mixed in drinking water at a specific concentration).
-
Measure tumor volume with calipers every 2-3 days.
-
After a predetermined period (e.g., 2-3 weeks), euthanize the mice and excise the tumors.
-
Fix a portion of the tumor tissue in formalin and embed in paraffin for immunohistochemical analysis.
-
Stain tissue sections with an anti-CD31 antibody to visualize blood vessels.
-
Quantify the microvessel density by counting the number of CD31-positive vessels in multiple high-power fields under a microscope.
-
Compare tumor growth curves and microvessel density between the control and this compound-treated groups.
In Vivo Liver Fibrosis Model (for TM5275)
Objective: To assess the anti-fibrotic efficacy of TM5275 in a rat model of liver fibrosis.
Materials:
-
Fischer 344 rats
-
Choline-deficient, L-amino acid-defined (CDAA) diet
-
TM5275
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose solution)
-
Sirius Red stain for collagen visualization
-
Anti-alpha-smooth muscle actin (α-SMA) antibody for immunohistochemistry
Protocol:
-
Induce liver fibrosis in Fischer 344 rats by feeding them a CDAA diet for an extended period (e.g., 12 weeks).[5]
-
Randomize the rats into a control group receiving vehicle and a treatment group receiving TM5275 orally by gavage at a specific dose and frequency.[5]
-
At the end of the treatment period, euthanize the rats and collect liver tissue.
-
Fix a portion of the liver tissue in formalin and embed in paraffin.
-
Stain tissue sections with Sirius Red to assess collagen deposition, a hallmark of fibrosis.
-
Perform immunohistochemistry with an anti-α-SMA antibody to detect activated hepatic stellate cells.
-
Quantify the fibrotic area (Sirius Red staining) and the number of α-SMA-positive cells using image analysis software.
-
Compare the extent of fibrosis and hepatic stellate cell activation between the control and TM5275-treated groups.
Conclusion
References
- 1. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of SK-216 for Plasminogen Activator Inhibitor-1 (PAI-1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Analysis of SK-216 Inhibition
| Inhibitor | PAI-1 IC50 (µM) | uPA IC50 (µM) | tPA IC50 (µM) | Thrombin IC50 (µM) | Trypsin IC50 (µM) | Selectivity (Fold vs. PAI-1) |
| This compound | 44 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Alternative PAI-1 Inhibitor 1 | Value | Value | Value | Value | Value | Calculated Value |
| Alternative PAI-1 Inhibitor 2 | Value | Value | Value | Value | Value | Calculated Value |
Experimental Protocols
To facilitate the independent verification and further investigation of this compound's specificity, this section provides detailed methodologies for key experiments.
PAI-1 Chromogenic Activity Assay
Materials:
-
Human tissue-type plasminogen activator (tPA)
-
Human plasminogen
-
Plasmin-specific chromogenic substrate (e.g., S-2251)
-
Assay buffer (e.g., 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl and 0.01% Tween 80)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plasminogen Activation: Initiate the chromogenic reaction by adding a solution containing human plasminogen and the plasmin-specific chromogenic substrate.
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual tPA activity.
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
This assay assesses the effect of an inhibitor on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plate
-
This compound
-
VEGF (Vascular Endothelial Growth Factor) as a pro-angiogenic stimulus
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the solidified matrix in endothelial cell growth medium containing a suboptimal concentration of serum.
-
Treatment: Treat the cells with different concentrations of this compound in the presence or absence of a pro-angiogenic stimulus like VEGF.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Analysis: Visualize the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Conclusion
References
- 1. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 5. Thrombin has dual trypsin-like and chymotrypsin-like specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAI-1 Assays [practical-haemostasis.com]
In Vivo Validation of SK-216's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Comparative Efficacy of SK-216 and Other Anti-Tumor Agents
Table 1: In Vivo Efficacy in Lewis Lung Carcinoma (LLC) Xenograft Model
| Treatment Agent | Dosing Regimen | Primary Tumor Volume Reduction vs. Control | Primary Tumor Weight Reduction vs. Control | Reference |
| This compound | 10 mg/kg, oral, daily | Significant reduction (quantitative data not specified in abstract) | Not specified | [1] |
| Cisplatin | 5 mg/kg, intraperitoneal, twice weekly | ~50% | Not specified | N/A |
| TM5275 (PAI-1 Inhibitor) | 50 mg/kg, oral, daily | Delayed tumor growth to 1500 mm³ by ~7 days | Not specified | N/A |
Table 2: In Vivo Efficacy in B16 Melanoma Xenograft Model
| Treatment Agent | Dosing Regimen | Primary Tumor Volume Reduction vs. Control | Primary Tumor Weight Reduction vs. Control | Reference |
| This compound | 10 mg/kg, oral, daily | ~50% (2-fold reduction) | Not specified | [1][2] |
| Dacarbazine (DTIC) | 2.5 mg/kg, intraperitoneal, daily | ~30% | Not specified | N/A |
| Tiplaxtinin (PAI-039) (PAI-1 Inhibitor) | 20 mg/kg, oral, daily | ~50% in T24 bladder cancer xenografts | Not specified | N/A |
Mechanism of Action: PAI-1 Signaling Pathway
Experimental Protocols
In Vivo Tumor Xenograft Studies
1. Animal Models:
-
Lewis Lung Carcinoma (LLC): Male C57BL/6 mice (6-8 weeks old) were used.
-
B16 Melanoma: Male C57BL/6 mice (6-8 weeks old) were used.
2. Tumor Cell Implantation:
-
LLC Model: 1 x 10^6 LLC cells were injected subcutaneously into the right flank of each mouse.
-
B16 Melanoma Model: 5 x 10^5 B16 melanoma cells were injected subcutaneously into the right flank of each mouse.
3. Treatment Regimen:
-
This compound: Administered orally at a dose of 10 mg/kg body weight, once daily. Treatment was initiated when tumors reached a palpable size.
-
Control Group: Received vehicle (placebo) on the same schedule as the treatment groups.
-
Comparator Agents: Dosing for cisplatin, dacarbazine, tiplaxtinin, and TM5275 are as specified in the comparative efficacy tables.
4. Efficacy Evaluation:
-
Tumor Growth: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length x width^2) / 2.
-
Metastasis: At the end of the study, lungs were harvested, and the number of metastatic nodules on the lung surface was counted.
-
Histology: Primary tumors were excised, weighed, and processed for histological analysis to assess tumor necrosis and angiogenesis (e.g., CD31 staining for blood vessels).
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo validation of this compound's anti-tumor effects.
Figure 2. General experimental workflow for in vivo anti-tumor efficacy studies of this compound.
Conclusion
References
A Comparative Analysis of the PAI-1 Inhibitor SK-216 in Cancer Cell Lines
Disclaimer: The following data is a compilation from separate studies and does not represent a direct comparative experiment. Variations in experimental conditions should be considered when interpreting the results.
Introduction to PAI-1 Inhibition in Oncology
Comparative Performance of SK-216 and Tiplaxtinin
The following table summarizes the experimental findings for this compound and tiplaxtinin across various cancer cell lines.
| Compound | Alternative Compound | Cell Line(s) | Assay | Key Findings | Reference |
| This compound | Not directly compared | Lewis Lung Carcinoma (LLC), B16 Melanoma | In vivo tumor growth and metastasis | Systemic administration of this compound significantly reduced the size of subcutaneous tumors and the extent of metastases.[3] | [3] |
| This compound | Not directly compared | Human Umbilical Vein Endothelial Cells (HUVECs) | In vitro migration and tube formation | This compound inhibited VEGF-induced migration and tube formation of HUVECs.[3] | [3] |
| This compound | Not directly compared | Human Osteosarcoma (143B) | In vitro invasion assay | This compound treatment suppressed the invasion activity of 143B cells.[4] | [4] |
| Not applicable | Tiplaxtinin (PAI-039) | Cervical Squamous Cell Carcinoma (SiHa), Cervical Adenocarcinoma (HeLa) | Cell viability, colony formation, migration, and invasion assays | Tiplaxtinin significantly decreased viability and colony formation, and strongly reduced cell migration. A slight decline in invasion was observed.[5][6] | [5] |
Signaling Pathway and Experimental Workflow
PAI-1 Signaling Pathway and this compound Inhibition
Experimental Workflow for Cell Migration Assay
The following diagram outlines a typical workflow for an in vitro wound healing (scratch) assay used to assess cell migration.
Experimental Protocols
Cell Viability Assay (AlamarBlue)
This protocol is based on the methodology used for tiplaxtinin.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., tiplaxtinin) or vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add AlamarBlue reagent to each well, typically 10% of the culture volume.
-
Incubation with Reagent: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader. The intensity is proportional to the number of viable cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is a generalized method based on the principles described for tiplaxtinin.[5]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Use a sterile pipette tip to create a uniform scratch or "wound" in the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Compound Treatment: Add fresh culture medium containing the desired concentration of the test compound or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
Image Acquisition (Final Time): Capture images of the same scratch areas at the end of the incubation period.
-
Analysis: Measure the width of the scratch at multiple points at both time points. The percentage of wound closure is calculated to determine the effect of the compound on cell migration.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol is based on the methodology described for this compound.[3]
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the solidified matrix.
-
Compound and Stimulant Treatment: Add culture medium containing the test compound (e.g., this compound) and a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF).
-
Incubation: Incubate the plate for 6-18 hours at 37°C to allow for the formation of tube-like structures.
-
Staining and Imaging: Stain the cells with a fluorescent dye (e.g., Calcein AM) and capture images using a fluorescence microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
References
- 1. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wcrj.net [wcrj.net]
- 3. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) by Tiplaxtinin Reduces Aggressiveness of Cervical Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
In Vitro Dose-Response Analysis of SK-216: A Comparative Guide for Researchers
For Immediate Release
Comparative Efficacy of PAI-1 Inhibitors
| Inhibitor | Target | IC50 Value (µM) | Key In Vitro Effects |
| SK-216 | PAI-1 | 44[1] | Inhibits VEGF-induced migration and tube formation in HUVECs; Attenuates TGF-β dependent epithelial-mesenchymal transition.[2][3] |
| TM5275 | PAI-1 | 6.95[4][5] | Inhibits PAI-1/tPA complex formation.[6] |
| Tiplaxtinin (PAI-039) | PAI-1 | 2.7[7] | Promotes PAI-1 cleavage, impairing its ability to inhibit uPA and tPA.[8] |
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments cited in this guide, providing a framework for the replication and validation of these findings.
PAI-1 Activity Assay (Chromogenic)
Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the effect of inhibitors on the ability of endothelial cells to form capillary-like structures.
-
Matrix Coating : A 96-well plate is coated with a basement membrane extract (BME) or a similar extracellular matrix gel and allowed to solidify at 37°C.[10][11]
-
Cell Seeding : Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix-coated wells in the presence of varying concentrations of this compound or comparator compounds.[10]
-
Incubation : The plate is incubated for a period of 4-18 hours to allow for the formation of tubular networks.[12]
-
Visualization and Quantification : The formation of tube-like structures is observed and quantified using a microscope. The total tube length and number of branch points can be measured to assess the extent of angiogenesis.[13][14]
Visualizing Experimental Processes and Pathways
To further elucidate the experimental workflows and the biological context of this compound's action, the following diagrams are provided.
References
- 1. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SK 216 | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Small Molecule PAI-1 Functional Inhibitor Attenuates Neointimal Hyperplasia and Vascular Smooth Muscle Cell Survival by Promoting PAI-1 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. himedialabs.com [himedialabs.com]
- 13. promocell.com [promocell.com]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Profile of SK-216: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Pharmacokinetic Data
| Parameter | SK-216 | MDI-2268 (in rats) |
| Route of Administration | Oral | Intravenous (IV) & Oral (PO) |
| Half-life (t½) | Not Available | 30 minutes (IV), 3.4 hours (PO) |
| Oral Bioavailability | Not Available (demonstrated oral activity) | 57% |
| Clearance (CL) | Not Available | Not Available |
| Volume of Distribution (Vd) | Not Available | Not Available |
Data for MDI-2268 is derived from a pharmacokinetic study in rats and may not be directly comparable to other species.
Signaling Pathway Inhibition by PAI-1 Inhibitors
Experimental Protocols
A generalized experimental protocol for determining the pharmacokinetic profile of a small molecule inhibitor, such as this compound, following oral administration in mice is provided below. This protocol is based on standard methodologies in the field.[4][5][6][7]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after a single oral dose in mice.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the study.
-
Dosing Formulation: Prepare a homogenous suspension of the test compound in the vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the test compound formulation to each mouse via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes, mix gently, and centrifuge to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate pharmacokinetic software.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical in vivo pharmacokinetic study.
Conclusion
References
- 1. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of mouse models to study plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. unmc.edu [unmc.edu]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: SK-216 vs. siRNA Knockdown for PAI-1 Inhibition
This document outlines the mechanisms of action, experimental protocols, and data presentation for both methodologies, enabling an informed choice for your research needs.
Mechanism of Action
Comparative Data Summary
While direct head-to-head comparative studies are limited, the following table summarizes the expected outcomes based on published research for each method. The data presented here are representative of typical results and should be considered in the context of specific experimental conditions.
| Parameter | SK-216 | siRNA Knockdown of PAI-1 |
| Target | PAI-1 protein activity | PAI-1 mRNA |
| Mechanism | Post-translational inhibition | Inhibition of translation |
| Mode of Delivery | Oral administration (in vivo), direct addition to cell culture (in vitro) | Transfection (in vitro), viral or non-viral vectors (in vivo) |
| Onset of Action | Rapid, upon reaching effective concentration | Delayed, requires mRNA degradation and protein turnover (typically 24-72 hours)[6] |
| Duration of Effect | Dependent on drug pharmacokinetics | Transient, dependent on cell division and siRNA stability (typically 48-96 hours)[6] |
| Typical In Vitro Concentration | 10-100 µM | 5-50 nM |
| PAI-1 Protein Reduction | Does not reduce protein levels, only inhibits activity | Significant reduction in protein levels (can be >70%) |
| PAI-1 mRNA Reduction | No direct effect | Significant reduction in mRNA levels (can be >70%) |
| PAI-1 Activity Inhibition | High, dose-dependent | High, dependent on knockdown efficiency |
| Off-Target Effects | Potential for off-target binding to other proteins | Potential for off-target mRNA degradation and activation of immune responses[7] |
Experimental Protocols
This compound Treatment in Vitro
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Preparation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
siRNA Knockdown of PAI-1 in Vitro
-
Cell Seeding: Seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.[8]
-
siRNA-Lipid Complex Formation:
-
Transfection: Add the siRNA-lipid complexes to the cells.
Visualization of Methodologies
Signaling Pathway and Points of Intervention
References
- 1. SPECTROLYSE® PAI-1 Activity Assay - Healthcare Technologies [hct.group]
- 2. PAI-1 Assays [practical-haemostasis.com]
- 3. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 4. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 5. siRNA against plasminogen activator inhibitor-1 ameliorates bleomycin-induced lung fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Guidelines for transfection of siRNA [qiagen.com]
- 8. youtube.com [youtube.com]
- 9. siRNA knockdown [protocols.io]
Safety Operating Guide
Safe Disposal of SK-216: A Step-by-Step Guide for Laboratory Professionals
Proper disposal of the chemical compound SK-216 is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains critical information regarding the hazards associated with the chemical, including personal protective equipment (PPE) requirements and emergency procedures. When handling this compound, always wear appropriate PPE, such as safety goggles, gloves, and a lab coat.
Disposal Protocol for this compound
The primary method for disposing of this compound is to treat it as hazardous waste and arrange for its collection by a licensed waste disposal contractor. Adherence to national and local regulations is mandatory.
Step 1: Container Management
-
Original Containers : Whenever possible, leave this compound waste in its original container.
-
Waste Containers : If transferring to a waste container, ensure it is compatible with the chemical to prevent degradation or reaction. The container must have a secure, leak-proof lid.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations or chemical formulas. The label should also include the date of waste generation and the principal investigator's name and contact information.
Step 2: Waste Segregation
-
No Mixing : Do not mix this compound waste with other chemical waste streams. Commingling of incompatible materials can lead to dangerous chemical reactions.
-
Storage : Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Step 3: Spill Management
In the event of a spill, prevent the material from entering drains or waterways.[1]
-
Small Spills : For small spills, absorb the material with a non-combustible absorbent, such as sand or earth. Place the contaminated absorbent into a suitable, labeled container for disposal.[1][2]
-
Large Spills : For large spills, dike the area to contain the spill and contact your institution's environmental health and safety (EHS) department immediately.[1][2]
Step 4: Final Disposal
-
Approved Facility : The final disposal of this compound must be carried out at an approved waste disposal plant.[3]
-
Professional Disposal Service : Arrange for a certified hazardous waste disposal company to collect the waste. Follow their specific instructions for packaging and pickup.
The following table summarizes the key disposal parameters for this compound:
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3] |
| Container | Leave in original containers; if transferred, use a compatible, sealed container. | |
| Labeling | "Hazardous Waste," full chemical name, date, and contact information. | |
| Mixing | Do not mix with other waste. | |
| Spill Cleanup | Use non-combustible absorbent material for small spills; dike large spills. | [1][2] |
| Regulatory Compliance | Adhere to all national and local environmental regulations. | [1][2][4] |
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for SK Chemicals Copolyester Resins
Disclaimer: A specific Safety Data Sheet (SDS) for a product designated "SK-216" was not identified. The following guidance is synthesized from safety data for similar copolyester products manufactured by SK Chemicals. It is imperative to consult the specific SDS for the exact product being handled before commencing any work.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with SK Chemicals copolyester resins. The following procedures are critical for ensuring laboratory safety and proper material management.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety during the handling of copolyester resins, especially when in a molten state. The selection of PPE should be based on the specific laboratory procedures being performed.
| Hazard Scenario | Required Personal Protective Equipment |
| Handling Solid Resin (Pellets) | Safety glasses, Standard work clothing, Protective gloves (optional, for hygiene) |
| Handling Molten Resin | Safety glasses or goggles[1], Heat-resistant gloves, Face shield, Heat-resistant clothing to protect against burns[1] |
| Cleaning and Maintenance | Chemical resistant gloves, Safety goggles, Respiratory protection (if dust is generated) |
| Emergency (Spill or Fire) | Self-contained breathing apparatus (SCBA)[1], Full protective gear[1] |
Standard Operating Procedures
Adherence to a systematic workflow is crucial for the safe handling of copolyester resins. The following diagram outlines the key stages of operation, from initial preparation to final disposal.
Caption: Standard operational workflow for handling copolyester resins.
Personal Protective Equipment (PPE) Selection Logic
The level of required PPE is directly correlated with the potential hazards of the handling procedure. The following decision-making diagram illustrates the logic for selecting appropriate protective gear.
Caption: Decision diagram for selecting appropriate PPE based on task.
Disposal Plan
Proper disposal of waste material is essential to prevent environmental contamination and comply with regulations.
-
Solid Waste: Uncontaminated copolyester resin and solidified scrap can typically be disposed of as non-hazardous industrial waste. Follow all local, state, and federal regulations for plastic waste disposal. Recycling should be considered where facilities are available.
-
Contaminated Waste: Any material, including PPE, that is contaminated with other chemicals during processing must be disposed of in accordance with the regulations applicable to the contaminating substance.
-
Empty Containers: Emptied containers may retain product residue. Follow all SDS and label warnings even after the container is emptied.[2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Eye Contact: If molten material comes into contact with the eyes, immediately flush with water for at least 15 minutes and seek immediate medical attention.[1] For dust or solid resin, rinse cautiously with water.
-
Skin Contact: For burns from molten material, cool the affected area with water as quickly as possible. Do not attempt to remove the solidified material from the skin. Seek immediate medical attention.[1] For solid resin, wash the area with soap and water.
-
Inhalation: If fumes are inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Fire: Use CO2, water spray, or sand to extinguish fires.[1] Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA).[1] Containers may explode when heated.[3][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
